Amidephrine
Description
RN given refers to parent cpd without isomeric designation; structure
Structure
3D Structure
Propriétés
IUPAC Name |
N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862664 | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |
| Record name | Amidephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIDEPHRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amidephrine's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine (B1664861), a selective α1-adrenergic receptor agonist, elicits contraction in various smooth muscle tissues. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on smooth muscle. It delves into the molecular signaling pathways, presents quantitative pharmacological data, and details the experimental protocols used to elucidate this mechanism. The primary action of this compound involves its binding to α1-adrenergic receptors, which are coupled to the Gq protein signaling cascade. This interaction triggers a cascade of intracellular events, culminating in an increase in cytosolic calcium concentration and subsequent smooth muscle contraction. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology and its effects on smooth muscle physiology.
Introduction
This compound is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors.[1] These receptors are integral to the regulation of smooth muscle tone throughout the body, particularly in the vasculature. Understanding the precise mechanism by which this compound exerts its effects is crucial for its potential therapeutic applications and for the development of novel, more selective adrenergic drugs. This guide will systematically dissect the mechanism of action of this compound, from receptor binding to the final physiological response of smooth muscle contraction.
Core Mechanism of Action: The α1-Adrenergic Signaling Pathway
The contractile effect of this compound on smooth muscle is predominantly mediated through the activation of the α1-adrenergic receptor, a G protein-coupled receptor (GPCR).[2] The binding of this compound to this receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.
Receptor Binding and Gq Protein Activation
This compound selectively binds to α1-adrenergic receptors on the surface of smooth muscle cells.[3] This binding event induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G protein of the Gq/11 family.[4] The activated Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
Activation of Phospholipase C and Generation of Second Messengers
The activated Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
Intracellular Calcium Mobilization
IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells. This binding opens the IP3 receptor channels, leading to a rapid efflux of stored calcium ions (Ca2+) from the SR into the cytosol.[2]
Calcium-Dependent Contraction
The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Cytosolic Ca2+ binds to calmodulin (CaM), a calcium-binding protein. The Ca2+-CaM complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the regulatory light chain of myosin, which enables the myosin heads to interact with actin filaments, leading to cross-bridge cycling and, consequently, smooth muscle contraction.
Role of Diacylglycerol (DAG)
Simultaneously, DAG remains in the plasma membrane and activates protein kinase C (PKC). Activated PKC can contribute to the contractile response through several mechanisms, including the phosphorylation of various proteins that sensitize the contractile apparatus to Ca2+ and further enhance the contractile response.
Quantitative Pharmacological Data
The potency and affinity of this compound for α1-adrenergic receptors have been quantified in various studies. This section summarizes the available quantitative data in tabular format for easy comparison.
| Parameter | Value | Species | Tissue/System | Reference |
| EC50 | 6.17-6.18 µM | Rat (old) | Vas Deferens (epithelium) | [5] |
| 6.79-6.48 µM | Rat (young adult) | Vas Deferens (epithelium) | [5] | |
| pA2 of Prazosin | 8.19 | Rat | Vas Deferens | [3] |
| 8.48 | Rat | Vas Deferens | [3] | |
| pA2 of E-643 | 8.36 | Rat | Vas Deferens | [3] |
| 8.25 | Rat | Vas Deferens | [3] |
Note: EC50 is the concentration of a drug that gives half-maximal response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on smooth muscle.
Radioligand Binding Assay for α1-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.
Objective: To quantify the affinity of this compound for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or specific tissues).
-
Radioligand (e.g., [3H]-prazosin, a selective α1-antagonist).
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing α1-adrenergic receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]-prazosin) and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath for Smooth Muscle Contraction
This ex vivo method is used to measure the contractile response of smooth muscle tissue to this compound.
Objective: To determine the potency (EC50) and efficacy of this compound in inducing smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, vas deferens).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
This compound solutions of varying concentrations.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue into appropriate-sized strips or rings.
-
Mounting: Mount the tissue in the organ bath chamber filled with physiological salt solution, with one end attached to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Contraction Studies: Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the bath and recording the resulting contractile force.
-
Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the logarithm of the this compound concentration. Determine the EC50 value from the resulting sigmoidal curve.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This assay directly measures the changes in intracellular calcium levels in response to this compound.
Objective: To quantify the increase in [Ca2+]i in smooth muscle cells upon stimulation with this compound.
Materials:
-
Isolated or cultured smooth muscle cells.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution.
-
This compound solutions.
-
Fluorescence microscopy or fluorometry system.
Procedure:
-
Cell Loading: Incubate the smooth muscle cells with the membrane-permeant form of the Ca2+ indicator dye (e.g., Fura-2 AM). The ester groups are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
Washing: Wash the cells to remove extracellular dye.
-
Stimulation: Perfuse the cells with a physiological salt solution and then stimulate with this compound at various concentrations.
-
Fluorescence Measurement: Measure the changes in fluorescence intensity of the Ca2+ indicator using a fluorescence microscope or a fluorometer. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths to determine the absolute [Ca2+]i.
-
Data Analysis: Plot the change in [Ca2+]i or fluorescence ratio against time to visualize the calcium transient. Construct a dose-response curve by plotting the peak [Ca2+]i increase against the logarithm of the this compound concentration to determine the EC50.
Conclusion
This compound's mechanism of action on smooth muscle is a classic example of α1-adrenergic receptor-mediated signal transduction. Its selective agonism at these receptors triggers the Gq-PLC-IP3/DAG pathway, leading to a well-characterized cascade that results in an increase in intracellular calcium and subsequent smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to explore its potential as a therapeutic agent. A deeper understanding of its interaction with different α1-adrenergic receptor subtypes and its effects on various smooth muscle tissues will be critical for advancing its clinical applications.
References
- 1. Sensitivity of rabbit aorta and mesenteric artery to norepinephrine: role of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of Amidephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine, also known as Amidefrine or by its developmental code MJ-1996, is a selective α1-adrenergic receptor agonist.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a logical framework for its development. This compound has been investigated for its sympathomimetic properties, particularly as a topical nasal decongestant for the treatment of allergic rhinitis.[1][2] This document consolidates available scientific information to serve as a core reference for understanding the scientific journey of this compound.
Discovery and Development
The development of this compound originated from the research programs at Mead Johnson, a company with a long history in pharmaceutical and nutritional products.[3][4] While the specific initial discovery date is not widely publicized, the compound was assigned the internal code MJ-1996. The logical workflow for the discovery and development of a sympathomimetic drug like this compound follows a well-established path in pharmaceutical research.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthetic route starts from 3'-aminoacetophenone, which undergoes methanesulfonylation, followed by alpha-bromination, and subsequent reaction with methylamine (B109427) and reduction of the ketone.
References
Amidephrine: A Technical Guide to a Selective Alpha-1 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine (B1664861) is a potent and selective alpha-1 adrenergic agonist used primarily as a nasal decongestant.[1] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization. Quantitative data on its binding affinity and functional potency are presented, alongside detailed methodologies for key experiments. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a selective alpha-1 adrenergic agonist.
Introduction
This compound is a sympathomimetic amine that selectively targets alpha-1 adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, mediating a wide range of physiological responses, including smooth muscle contraction.[2][3][4] this compound's selectivity for alpha-1 receptors makes it a valuable tool in both clinical practice and pharmacological research.
Chemical and Physical Properties
This compound, with the chemical name N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide, is a phenethylamine (B48288) derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 37571-84-9 |
| Appearance | Crystalline solid |
| pKa | 9.1 |
| Melting Point | 159-161 °C |
Pharmacological Profile
This compound's primary pharmacological action is the selective activation of alpha-1 adrenergic receptors, leading to vasoconstriction and a reduction in nasal mucosal swelling.
Quantitative Data: Binding Affinity and Functional Potency
| Antagonist | Agonist | pA2 Value |
| Prazosin (B1663645) | (-)-Amidephrine | 8.19 |
| Prazosin | (-)-Phenylephrine | 8.48 |
| E-643 | (-)-Amidephrine | 8.36 |
| E-643 | (-)-Phenylephrine | 8.25 |
Table 1: pA2 values for alpha-1 adrenergic receptor antagonists in the presence of (-)-amidephrine and (-)-phenylephrine in isolated rat vas deferens.[1]
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the Gq family of G proteins.[2][3] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle contraction.[2][3]
Experimental Protocols
The characterization of this compound as a selective alpha-1 adrenergic agonist involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for alpha-1 adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the alpha-1 adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-prazosin).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key event in Gq-coupled receptor signaling.
Objective: To determine the functional potency (EC50) of this compound in activating alpha-1 adrenergic receptors.
Materials:
-
Live cells expressing the alpha-1 adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.
-
Washing: Wash the cells to remove excess dye.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve. Determine the concentration of this compound that produces 50% of the maximal response (EC50).
Conclusion
This compound serves as a valuable pharmacological tool for studying alpha-1 adrenergic receptors due to its selectivity. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals working with this compound and related adrenergic agonists. Further research to elucidate the precise binding affinities and functional potencies of this compound at the individual alpha-1 adrenergic receptor subtypes will enhance its utility in the development of more targeted therapeutics.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardiovascular Profile of Amidephrine Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine mesylate is a potent sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist. Its cardiovascular effects are primarily characterized by a significant increase in peripheral vascular resistance, leading to a rise in arterial blood pressure. This pressor effect is often accompanied by a reflex decrease in heart rate. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound mesylate, including its mechanism of action, quantitative effects on key hemodynamic parameters, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound mesylate exerts its cardiovascular effects by selectively binding to and activating alpha-1 adrenergic receptors located on the surface of vascular smooth muscle cells and cardiomyocytes. This interaction initiates a cascade of intracellular events, leading to increased vascular tone and cardiac contractility.
Signaling Pathway in Vascular Smooth Muscle
Activation of alpha-1 adrenergic receptors in vascular smooth muscle cells by this compound mesylate triggers the Gq protein signaling pathway. This cascade results in vasoconstriction and an increase in systemic vascular resistance.
Signaling Pathway in Cardiomyocytes
In cardiomyocytes, alpha-1 adrenergic receptor activation by this compound mesylate also involves the Gq protein pathway, leading to an increase in intracellular calcium concentration and enhanced contractility (positive inotropic effect).
Quantitative Cardiovascular Effects
The following tables summarize the quantitative cardiovascular effects of this compound mesylate observed in various preclinical models.
Table 1: Vasopressor Potency of this compound Mesylate Compared to Phenylephrine (B352888)
| Animal Model | Route of Administration | Molar Potency Ratio (this compound:Phenylephrine) | Duration of Action |
| Anesthetized Dogs | Intravenous (i.v.) | 1:0.9 | Longer than Phenylephrine |
| Anesthetized Cats | Intravenous (i.v.) | 1:2.1 | Longer than Phenylephrine |
| Unanesthetized Rats | Intraperitoneal (i.p.) | 5.7:1 | Longer than Phenylephrine |
| Unanesthetized Rats | Oral (p.o.) | 3.7:1 | Longer than Phenylephrine |
Data compiled from a comparative study on the cardiovascular actions of this compound mesylate.
Table 2: Effects of this compound Mesylate on Arterial Blood Pressure and Heart Rate
| Parameter | Effect | Mechanism | Notes |
| Systolic Blood Pressure | Significant Increase | Alpha-1 adrenergic receptor-mediated vasoconstriction | Dose-dependent effect. |
| Diastolic Blood Pressure | Significant Increase | Alpha-1 adrenergic receptor-mediated vasoconstriction | Dose-dependent effect. |
| Mean Arterial Pressure | Significant Increase | Alpha-1 adrenergic receptor-mediated vasoconstriction | Dose-dependent effect. |
| Heart Rate | Decrease (Reflex Bradycardia) | Baroreceptor reflex in response to increased blood pressure | This effect can be abolished by atropine (B194438) or bilateral vagotomy.[1] |
Table 3: Effects of this compound Mesylate on Vascular Resistance
| Vascular Bed | Effect | Molar Potency Ratio (this compound:Phenylephrine) |
| Femoral Arteriolar Resistance | Increased | Phenylephrine is 1.4 times more active |
| Renal Arteriolar Resistance | Increased | This compound is 2.5 times more active |
Data from direct arterial administration studies in dogs.[1]
Table 4: Effects of this compound Mesylate on Cardiac Output
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the cardiovascular effects of this compound mesylate.
In Vivo Measurement of Blood Pressure and Heart Rate in Animal Models
This protocol describes the general procedure for measuring arterial blood pressure and heart rate in anesthetized animals.
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., dog, cat, rat) is anesthetized.
-
Surgical Instrumentation: The femoral artery and vein are surgically exposed and cannulated for direct blood pressure measurement and drug administration, respectively.
-
Transducer Connection: The arterial cannula is connected to a pressure transducer, which is linked to a polygraph for continuous recording of the blood pressure waveform.
-
ECG Monitoring: Needle electrodes are placed subcutaneously to record the electrocardiogram (ECG) for heart rate determination.
-
Stabilization: A stabilization period is allowed for the animal's hemodynamics to reach a steady state.
-
Drug Administration: this compound mesylate is administered intravenously, typically as a bolus injection or a continuous infusion at varying doses.
-
Data Acquisition and Analysis: Arterial blood pressure and ECG are recorded continuously before, during, and after drug administration. Data are analyzed to determine the effects on systolic, diastolic, and mean arterial pressure, as well as heart rate.
Isolated Langendorff Heart Preparation
This ex vivo protocol allows for the assessment of the direct effects of a substance on the heart, independent of systemic influences.
Methodology:
-
Heart Isolation: The animal is heparinized and anesthetized. The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated and mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated and warmed Krebs-Henseleit buffer is initiated.
-
Instrumentation: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure.
-
Stabilization: The heart is allowed to stabilize until a regular and stable rhythm is established.
-
Drug Administration: this compound mesylate is added to the perfusion buffer at various concentrations.
-
Data Measurement: Key cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.
Measurement of Vascular Resistance in Femoral and Renal Arteries
This protocol outlines the methodology for assessing the direct vasoconstrictor effects of this compound mesylate on specific arterial beds.
Methodology:
-
Animal Preparation: The animal is anesthetized, and the femoral or renal artery is surgically exposed.
-
Flow Probe Placement: An electromagnetic or ultrasonic flow probe is placed around the artery to measure blood flow.
-
Drug Administration: this compound mesylate is administered directly into the arterial supply of the vascular bed being studied, typically via a catheter.
-
Data Acquisition: Arterial blood flow and systemic arterial blood pressure are continuously monitored.
-
Resistance Calculation: Vascular resistance is calculated using the formula: Resistance = Mean Arterial Pressure / Blood Flow.
Discussion and Conclusion
This compound mesylate is a potent alpha-1 adrenergic agonist with significant cardiovascular effects. Its primary action is to increase peripheral vascular resistance, leading to a dose-dependent increase in blood pressure. This pressor response is typically accompanied by a reflex bradycardia. The vasoconstrictor effect of this compound mesylate varies between different vascular beds, with a more pronounced effect on renal arterioles compared to femoral arterioles.
While the direct effects on myocardial contractility are less pronounced in isolated heart preparations, the overall impact on cardiac output in vivo is complex and influenced by changes in afterload and venous return. Further studies are warranted to fully elucidate the dose-response relationship of this compound mesylate on cardiac output under various physiological conditions.
The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound mesylate and other sympathomimetic amines, contributing to a deeper understanding of their cardiovascular pharmacology and potential therapeutic applications.
References
Pharmacological Characterization of Amidephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, detailing its receptor binding affinity, functional potency, and the associated signaling pathways. The information is presented to support further research and drug development efforts centered on this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the pharmacological profile of this compound.
Introduction
This compound, also known as amidefrine, is a substituted phenethylamine (B48288) derivative that acts as a selective α1-adrenergic receptor agonist.[1][2] It has been clinically used as a topical nasal decongestant and is known for its vasoconstrictor properties.[1][2] Understanding the detailed pharmacological profile of this compound is crucial for elucidating its mechanism of action and exploring its potential therapeutic applications. This guide synthesizes available data on its receptor interactions, functional effects, and downstream signaling cascades.
Receptor Binding Affinity
The affinity of this compound for adrenergic receptors is a key determinant of its pharmacological activity. While comprehensive binding data across all adrenergic subtypes are not extensively published, studies have focused on its interaction with α1-adrenoceptors.
Table 1: Receptor Binding Affinity of this compound (pA2 values)
| Receptor/Tissue | Antagonist | pA2 Value | Species | Reference |
| α1-adrenoceptor (Vas Deferens) | Prazosin (B1663645) | 8.19 | Rat | [3] |
| α1-adrenoceptor (Vas Deferens) | Prazosin | 8.48 | Rat | [3] |
| α1-adrenoceptor (Vas Deferens) | E-643 | 8.36 | Rat | [3] |
| α1-adrenoceptor (Vas Deferens) | E-643 | 8.25 | Rat | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Functional Activity
The functional activity of this compound as an α1-adrenergic agonist has been demonstrated in various in vitro and in vivo systems.
Isolated Tissue Assays
In the isolated vas deferens of the rat, (-)-Amidephrine demonstrates selective activity on α1-adrenoceptors, with no discernible effect on α2-adrenoceptors.[3] The agonist activity of (-)-Amidephrine is competitively inhibited by α1-adrenoceptor antagonists such as prazosin and E-643.[3] Schild plot analysis of this inhibition yields slopes not significantly different from 1, confirming the competitive nature of the antagonism.[3]
Cardiovascular Effects
In vivo studies have shown that this compound mesylate exhibits potent vasopressor activity.[4] Its duration of action is longer than that of phenylephrine.[4] this compound can induce reflex bradycardia, which can be abolished by atropine (B194438) or bilateral vagotomy.[4] In the femoral and renal arterial beds, this compound acts as a vasoconstrictor.[4]
Signaling Pathways
As a selective α1-adrenergic receptor agonist, this compound is expected to activate the canonical Gq/11 signaling pathway.
Gq/11 Protein Coupling and Phospholipase C Activation
Activation of α1-adrenergic receptors by an agonist like this compound leads to the coupling and activation of the Gq/11 family of G proteins.[5][6][7] This, in turn, stimulates phospholipase C (PLC).[5][6][7]
Second Messenger Generation
Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10]
Intracellular Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][9][10] The resulting increase in cytosolic Ca2+ concentration is a critical step in mediating the physiological effects of α1-adrenergic stimulation, such as smooth muscle contraction.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of this compound for adrenergic receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: In a multi-well plate, incubate a constant amount of membrane protein with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-receptors) and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay (Rat Vas Deferens)
This functional assay is used to determine the potency (EC50) and efficacy of this compound in inducing smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate the vas deferens from a male rat and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Concentration-Response Curve: Add cumulative concentrations of this compound to the organ bath and record the resulting isometric contractions using a force transducer.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximum effect).
-
Schild Analysis (for Antagonism): To determine the pA2 value of an antagonist, perform concentration-response curves for this compound in the absence and presence of several fixed concentrations of the antagonist. Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-II: Cardiovascular actions of a new sympathomimetic amine-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Structural Aspects of GPCR-G Protein Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Amidephrine: A Technical Guide to its Role in Sympathetic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1] Structurally, it is a phenethylamine (B48288) derivative, known chemically as 3-methylsulfonamidyl-β-hydroxy-N-methylphenethylamine.[1] Due to its selective action on α1-adrenoceptors, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sympathetic nervous system. Its primary clinical application has been as a topical nasal decongestant, marketed under brand names such as Fentrinol.[1] In the research setting, this compound is utilized to probe α1-adrenergic signaling pathways, elucidate the function of receptor subtypes, and study the downstream physiological effects of their activation, particularly in the cardiovascular system.
Adrenergic drugs, like this compound, stimulate nerves within the sympathetic nervous system (SNS), which governs the body's "fight or flight" response.[2] The SNS utilizes chemical messengers, primarily epinephrine (B1671497) and norepinephrine, to regulate various bodily functions, including heart rate, blood pressure, and airway resistance.[2] this compound mimics the action of these endogenous catecholamines at α1-adrenergic receptors, leading to physiological responses such as vasoconstriction.[2][3]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3] There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D.[3] Upon agonist binding, these receptors couple to Gq/11 proteins, initiating a downstream signaling cascade.[4][5]
The activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[4][5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, most notably smooth muscle contraction.[3][5] This signaling pathway is central to the vasoconstrictive effects of this compound and other α1-agonists.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]
- 3. Cloning and pharmacological characterization of human alpha-1 adrenergic receptors: sequence corrections and direct comparison with other species homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. reprocell.com [reprocell.com]
Amidephrine's Impact on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amidephrine (B1664861), a selective α1-adrenergic receptor agonist, plays a critical role in modulating intracellular calcium ([Ca2+]i) levels, a fundamental process in cellular signaling. This technical guide provides an in-depth analysis of the mechanisms by which this compound elicits changes in [Ca2+]i, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the signaling pathways. Understanding this pathway is crucial for drug development and research into physiological and pathophysiological processes regulated by α1-adrenergic signaling.
Mechanism of Action: The Gq-Coupled Signaling Cascade
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1] Specifically, these receptors are coupled to the Gq alpha subunit.[2][3] The activation of the α1-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade that culminates in the release of calcium from intracellular stores.
The key steps in this pathway are as follows:
-
Receptor Activation: this compound binds to the α1-adrenergic receptor, causing a conformational change that activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[4][5][6]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[4]
-
Increase in Intracellular Calcium: The binding of IP3 to its receptors triggers the opening of these channels, leading to a rapid efflux of stored Ca2+ from the ER into the cytoplasm, thereby increasing the [Ca2+]i.[4][7] This initial, rapid increase is often referred to as the "transient" phase of the calcium signal.[6]
-
Sustained Calcium Influx: The depletion of ER calcium stores can trigger a secondary influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained elevation of [Ca2+]i.
This signaling cascade is a fundamental mechanism by which cells transduce external signals into intracellular responses, regulating a wide array of physiological processes, including smooth muscle contraction, cell growth, and proliferation.[5]
Quantitative Analysis of α1-Adrenergic Agonist-Induced Calcium Signaling
While specific quantitative data for this compound's effect on intracellular calcium is not extensively available in publicly accessible literature, a wealth of data exists for the structurally and functionally similar selective α1-adrenergic agonist, phenylephrine (B352888). The following tables summarize representative quantitative data for phenylephrine-induced changes in [Ca2+]i, which can be considered analogous to the expected effects of this compound.
Table 1: Potency of Phenylephrine in Stimulating Intracellular Calcium Mobilization
| Parameter | Cell Type | Value | Reference |
| Kact | BC3H-1 muscle cells | 0.51 µM | [8] |
| EC50 | Cat atrial myocytes | 13.6 µM | [4] |
Kact: Activation constant; EC50: Half-maximal effective concentration.
Table 2: Characteristics of Phenylephrine-Induced Intracellular Calcium Response
| Characteristic | Cell Type | Observation | Reference |
| Response Pattern | Renal arterial smooth muscle cells | Biphasic: an early transient rise followed by a maintained plateau. | [6] |
| Source of Calcium | Renal arterial smooth muscle cells | The initial transient is from intracellular stores (ER), while the sustained plateau is sensitive to extracellular calcium. | [6] |
| Effect on Basal [Ca2+]i | Rat hepatocytes | In hypocalcemic conditions, the basal resting cytosolic Ca2+ concentration is lower. | [7] |
Experimental Protocols for Measuring this compound-Induced Intracellular Calcium Signaling
The following section details a generalized yet comprehensive protocol for measuring changes in intracellular calcium concentration in response to this compound stimulation. This protocol is based on commonly used fluorescence microscopy techniques with calcium-sensitive dyes.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293, smooth muscle cells, or cardiomyocytes).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, with and without Ca2+.
-
This compound Stock Solution: A concentrated stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Calcium Indicator Dyes:
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of AM ester dyes in aqueous media.
-
Microscope: An inverted fluorescence microscope equipped with a sensitive camera (sCMOS or CCD), appropriate filter sets for the chosen dye, and a perfusion system.
Experimental Procedure
-
Cell Culture:
-
Plate the cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
Culture the cells to an appropriate confluency (typically 70-90%).
-
-
Dye Loading:
-
Prepare a loading solution of the chosen calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading solution to facilitate dye entry into the cells.
-
Wash the cells once with HBSS.
-
Incubate the cells with the dye loading solution at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark. This step is crucial for the dye to become calcium-sensitive.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Perfuse the cells with HBSS at a constant rate.
-
Establish a baseline fluorescence reading for a few minutes before adding the agonist.
-
To stimulate the cells, switch the perfusion to HBSS containing the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm. For Fluo-4, excite at ~488 nm and measure the emission at ~515 nm.
-
After the response has been recorded, the cells can be washed with HBSS to observe the return to baseline.
-
-
Data Analysis:
-
For Fura-2, the ratio of the fluorescence intensities at 340 nm and 380 nm excitation is calculated. This ratio is directly proportional to the intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity (ΔF) is normalized to the initial baseline fluorescence (F0) to give ΔF/F0.
-
Dose-response curves can be generated by stimulating the cells with a range of this compound concentrations and plotting the peak response against the logarithm of the agonist concentration. From this curve, the EC50 value can be determined.
-
Visualizing the Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound-induced intracellular calcium signaling pathway.
Experimental Workflow for Calcium Imaging
Caption: Workflow for measuring this compound's effect on [Ca2+]i.
Conclusion
This compound, as a selective α1-adrenergic receptor agonist, reliably induces an increase in intracellular calcium concentration through the canonical Gq-PLC-IP3 signaling pathway. This elevation in [Ca2+]i is characterized by a rapid, transient release from intracellular stores, often followed by a sustained phase of calcium entry. The quantitative characterization and detailed understanding of this pathway, often studied using analogous compounds like phenylephrine, are essential for the development of therapeutic agents targeting the α1-adrenergic system and for fundamental research into calcium-mediated cellular processes. The experimental protocols and visualizations provided in this guide offer a robust framework for investigating the effects of this compound and other α1-adrenergic agonists on intracellular calcium signaling.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gq-coupled receptor agonists mediate cardiac hypertrophy via the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes of intracellular calcium concentrations by phenylephrine in renal arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypocalcemia modifies the intracellular calcium response to the alpha 1-adrenergic agent phenylephrine in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fura-2 AM | AAT Bioquest [aatbio.com]
- 10. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
Amidephrine: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors.[1] This property renders it a valuable tool in pharmacological research and has led to its investigation and use as a vasoconstrictor and nasal decongestant.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound, with a focus on quantitative data and experimental methodologies.
Molecular Structure and Chemical Identity
This compound, a substituted phenethylamine (B48288) derivative, possesses a core structure that facilitates its interaction with adrenergic receptors.[1] Its chemical identity is defined by the following identifiers:
-
IUPAC Name: N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[2][3][4]
-
SMILES: CNCC(O)C1=CC(NS(C)(=O)=O)=CC=C1[2]
-
CAS Number: The primary CAS number for this compound is 37571-84-9.[2][3] The number 3354-67-4 is a superseded CAS registry number.[5][6] this compound is also available as a mesylate salt, with the CAS number 1421-68-7.[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 244.31 g/mol | [2][3][5] |
| pKa | 9.1 | [5] |
| Melting Point | 159-161 °C | [5][6] |
| Solubility | Soluble in DMSO. Can be prepared in various solvent mixtures for in vitro and in vivo studies. | [2] |
Pharmacology
This compound's primary mechanism of action is the selective agonism of α1-adrenergic receptors.[1] This interaction initiates a cascade of intracellular events, leading to a physiological response.
Adrenergic Receptor Selectivity and Efficacy
This compound demonstrates a pronounced selectivity for α1-adrenergic receptors over other adrenergic receptor subtypes. The efficacy of this compound at α1-receptors has been quantified in various experimental systems.
| Parameter | Experimental System | Value | Reference(s) | | :--- | :--- | :--- | | EC₅₀ | Inhibition of monopulse field contraction in young adult rat vas deferens epithelium | 6.79 µM |[2] | | EC₅₀ | Inhibition of monopulse field contraction in old rat vas deferens epithelium | 6.48 µM |[2] | | EC₅₀ | Inhibition of monopulse field contraction in young adult rat prostate gland | 6.17 µM |[2] | | EC₅₀ | Inhibition of monopulse field contraction in old rat prostate gland | 6.18 µM |[2] |
Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway
Upon binding to the α1-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream physiological effects associated with α1-adrenergic receptor activation, such as smooth muscle contraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The receptors concerned in the actions of catecholamines on glucose release, membrane potential and ion movements in guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors mediating the effect of catecholamines on glucose release from guinea-pig liver in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11566005B2 - Highly pure phentolamine mesylate and methods for making same - Google Patents [patents.google.com]
- 5. Hyperpolarizing `α2'-adrenoceptors in rat sympathetic ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormonal control of gluconeogenesis in tubule fragments from renal cortex of fed rats. Effects of α-adrenergic stimuli, glucagon, theophylline and papaverine - PMC [pmc.ncbi.nlm.nih.gov]
Amidephrine's Selectivity for α1-Adrenoceptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine (B1664861) is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenoceptors. These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of the sympathetic nervous system, playing significant roles in cardiovascular function, smooth muscle contraction, and other physiological processes. The α1-adrenoceptor family is comprised of three distinct subtypes: α1A, α1B, and α1D. The development of subtype-selective ligands is a key objective in drug discovery to achieve targeted therapeutic effects with minimized side-effect profiles. This technical guide provides a comprehensive overview of the current understanding of this compound's selectivity for these α1-adrenoceptor subtypes, supported by available data, detailed experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.
Data Presentation: Quantitative Analysis of this compound's Selectivity
Comprehensive quantitative data on the binding affinities (pKi) and functional potencies (pEC50) of this compound at the cloned human α1A, α1B, and α1D-adrenoceptor subtypes are not extensively reported in publicly accessible literature. However, qualitative reports suggest a notable selectivity profile.
Table 1: Binding Affinity of this compound for α1-Adrenoceptor Subtypes
| Ligand | Receptor Subtype | pKi | Ki (nM) | Reference |
| This compound | α1A | Data Not Available | Data Not Available | |
| α1B | Data Not Available | Data Not Available | ||
| α1D | Data Not Available | Data Not Available |
Table 2: Functional Potency of this compound at α1-Adrenoceptor Subtypes
| Ligand | Receptor Subtype | Functional Assay | pEC50 / pD2 | Intrinsic Activity | Reference |
| This compound | α1A (formerly α1C) | Inositol (B14025) Phosphate Formation | Data Not Available | Substantial | [1] |
| α1B | Inositol Phosphate Formation | Data Not Available | Little to None | [1] | |
| α1D (formerly α1A/D) | Inositol Phosphate Formation | Data Not Available | Little to None | [1] |
Note: The α1C-adrenoceptor is now recognized as the α1A-adrenoceptor subtype. Early studies using this nomenclature are cited with the modern equivalent.
The available data indicates that this compound demonstrates substantial intrinsic activity at the α1A-adrenoceptor subtype, with markedly less or no activity at the α1B and α1D subtypes[1]. This suggests that this compound is a selective agonist for the α1A-adrenoceptor.
Signaling Pathways of α1-Adrenoceptor Subtypes
Upon activation by an agonist such as this compound, α1-adrenoceptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium.
Caption: Canonical Gq/11 signaling pathway of α1-adrenoceptors.
Experimental Protocols
The determination of a ligand's selectivity for receptor subtypes involves a combination of binding and functional assays. Below are detailed methodologies for key experiments used to characterize compounds like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for each α1-adrenoceptor subtype (α1A, α1B, and α1D).
Materials:
-
Cell lines stably expressing a single human α1-adrenoceptor subtype (e.g., CHO or HEK293 cells).
-
Membrane preparations from these cells.
-
[3H]-Prazosin (a high-affinity, non-selective α1-adrenoceptor antagonist radioligand).
-
This compound solutions of varying concentrations.
-
Phentolamine or another suitable non-selective antagonist for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to high density, harvest, and homogenize in lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration (e.g., via Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, combine membrane preparation (typically 20-50 µg protein), a fixed concentration of [3H]-Prazosin (usually at its Kd concentration), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-Prazosin against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on a ligand's potency (EC50 or pD2) and efficacy (intrinsic activity).
This assay measures the production of inositol phosphates, a key second messenger in the α1-adrenoceptor signaling cascade.
Objective: To determine the functional potency (EC50) and intrinsic activity of this compound at each α1-adrenoceptor subtype.
Materials:
-
Cell lines stably expressing a single human α1-adrenoceptor subtype.
-
[3H]-myo-inositol.
-
Culture medium.
-
LiCl solution (to inhibit inositol monophosphatase).
-
This compound solutions of varying concentrations.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate cells and allow them to attach. Incubate the cells with medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl. Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid) and extract the inositol phosphates.
-
Purification: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion exchange chromatography.
-
Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Objective: To determine the functional potency (EC50) of this compound at each α1-adrenoceptor subtype.
Materials:
-
Cell lines stably expressing a single human α1-adrenoceptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound solutions of varying concentrations.
-
A fluorescence plate reader or microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Comparative workflows of two key functional assays.
Conclusion
This compound is a selective α1-adrenoceptor agonist with a notable preference for the α1A subtype. This selectivity is primarily based on its differential intrinsic activity, where it elicits a substantial response at the α1A receptor with minimal to no effect at the α1B and α1D subtypes. While precise quantitative binding and functional potency data for this compound across all three subtypes are not widely published, the qualitative evidence for α1A selectivity is compelling. The experimental protocols detailed in this guide provide a robust framework for researchers to further quantify the selectivity profile of this compound and other novel α1-adrenoceptor ligands. A thorough understanding of subtype selectivity is paramount for the rational design and development of targeted therapeutics with improved efficacy and safety profiles.
References
Methodological & Application
Amidephrine In Vitro Assay for Smooth Muscle Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine (B1664861) is a potent and selective α1-adrenergic receptor agonist. Its sympathomimetic properties make it a valuable tool in pharmacological research, particularly for studying the mechanisms of smooth muscle contraction. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the contractile effect of this compound on isolated smooth muscle tissues. The primary method described is the isolated organ bath technique, a robust and widely used method for characterizing the physiological and pharmacological responses of smooth muscle preparations.
Mechanism of Action: α1-Adrenergic Receptor Signaling
This compound exerts its effects by binding to and activating α1-adrenergic receptors on the surface of smooth muscle cells.[1] This initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.
Activation of the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the Gq protein.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated cytosolic Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Caption: this compound-induced smooth muscle contraction signaling pathway.
Data Presentation
The following table summarizes quantitative data for the contractile effects of this compound and the reference α1-adrenergic agonist, phenylephrine (B352888), on various smooth muscle tissues. This data is essential for comparing the potency and efficacy of this compound across different experimental models.
| Agonist | Tissue | Preparation | EC50 (µM) | Emax (% of max response) | Antagonist (pA2) | Reference |
| This compound | Rat Vas Deferens | Prostatic Portions | Not Reported | Not Reported | Prazosin (8.19) | [1] |
| Phenylephrine | Rat Thoracic Aorta | Endothelium-denuded rings | 0.17 ± 0.03 | 29.6% lumen reduction | Prazosin (pA2 not reported) | [3] |
| Phenylephrine | Rat Thoracic Aorta | Rings | Not Reported | 100% (relative to control) | - | [4] |
| Norepinephrine (B1679862) | Rabbit Aorta | Cultured smooth muscle cells | 0.1 | Not Reported | Prazosin (IC50 ~0.0001 µM) | [5] |
| Norepinephrine | Guinea-pig Ileum | Longitudinal muscle strips | 11.9 ± 4.3 | Not Reported | Prazosin (inhibition observed) | [6] |
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for this compound-Induced Smooth Muscle Contraction
This protocol details the steps for assessing the contractile response of isolated smooth muscle tissue, such as rat thoracic aorta, to this compound using an isolated organ bath system.
1. Materials and Reagents:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit Buffer (KHB):
-
Gases: Carbogen (B8564812) (95% O2, 5% CO2)
-
Agonist: this compound stock solution (e.g., 10 mM in deionized water)
-
Antagonist (optional): Phentolamine (B1677648) or Prazosin stock solution
-
Equipment:
2. Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional animal care and use committee protocols.
-
Carefully dissect the thoracic aorta and place it in a petri dish containing cold KHB.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
(Optional) To remove the endothelium, gently rub the luminal surface of the ring with a fine wire or wooden stick. Endothelium removal should be confirmed by the absence of relaxation to an endothelium-dependent vasodilator like acetylcholine.
3. Experimental Setup and Equilibration:
-
Mount the aortic rings in the organ bath chambers containing KHB maintained at 37°C and continuously gassed with carbogen to maintain a pH of 7.4.[4]
-
Connect one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Apply an optimal resting tension to the tissue. For rat aorta, this is typically around 2 grams, applied incrementally.[4]
-
Allow the tissue to equilibrate for at least 60-90 minutes, with washes of fresh KHB every 15-20 minutes.
4. Generating a Cumulative Concentration-Response Curve:
-
After equilibration, ensure a stable baseline tension is achieved.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., starting from 1 nM to 100 µM).
-
Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
After the maximum response is achieved, wash the tissue with fresh KHB until the tension returns to baseline.
5. (Optional) Antagonist Studies:
-
To determine the mechanism of action, a competitive antagonist like phentolamine can be used.
-
After obtaining a control concentration-response curve for this compound, wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of the antagonist (e.g., phentolamine) for a predetermined time (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for this compound in the presence of the antagonist.
-
A rightward shift in the concentration-response curve is indicative of competitive antagonism.
6. Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a reference substance (e.g., high potassium chloride solution) or as a percentage of the maximum response to this compound in the control curve.
-
Plot the log concentration of this compound against the response to generate a sigmoidal concentration-response curve.
-
Calculate the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.[4]
Caption: Experimental workflow for the isolated organ bath assay.
Conclusion
The in vitro isolated organ bath assay is a fundamental technique for characterizing the contractile effects of this compound on smooth muscle. By following the detailed protocols and understanding the underlying signaling pathways, researchers can obtain reliable and reproducible data on the potency and efficacy of this α1-adrenergic agonist. This information is crucial for advancing our understanding of smooth muscle physiology and for the development of novel therapeutics targeting the adrenergic system.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoephedrine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Amidephrine Dose-Response Curve in Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a selective α1-adrenergic receptor agonist utilized in pharmacological research to investigate the role of these receptors in various physiological processes, particularly in vasoconstriction. The isolated rat thoracic aorta is a classic and robust ex vivo model for studying vascular smooth muscle function and reactivity to vasoactive substances. This document provides a detailed protocol for generating a cumulative concentration-response curve for this compound in isolated rat aortic rings, enabling the determination of its potency (EC50) and maximal effect (Emax).
Signaling Pathway of this compound in Vascular Smooth Muscle
This compound, as an α1-adrenergic agonist, binds to α1-adrenergic receptors on the surface of vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound-induced vasoconstriction.
Experimental Protocol
This protocol details the steps for isolating rat aortic rings and performing a cumulative concentration-response curve to this compound.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Stock solution in distilled water or saline |
| Krebs-Henseleit Solution | See Table 2 for composition |
| Male Wistar or Sprague-Dawley Rats | 250-300 g |
| Anesthetic | e.g., Pentobarbital sodium, Isoflurane |
| Carbogen (B8564812) Gas | 95% O₂ / 5% CO₂ |
| Surgical Instruments | Scissors, forceps, etc. |
| Organ Bath System | With isometric force transducers |
| Data Acquisition System | To record isometric tension |
Krebs-Henseleit Solution Composition
The physiological salt solution used to maintain the viability of the aortic tissue.
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Prepare fresh on the day of the experiment and continuously bubble with carbogen gas to maintain a pH of 7.4.
Experimental Workflow
Caption: Experimental workflow for this compound dose-response curve.
Detailed Methodology
-
Animal Euthanasia and Aorta Isolation:
-
Preparation of Aortic Rings:
-
Mounting in Organ Bath:
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.[5]
-
During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.
-
To check for endothelial integrity, pre-contract the rings with an α1-agonist like phenylephrine (B352888) (e.g., 10⁻⁶ M) and then add acetylcholine (B1216132) (e.g., 10⁻⁵ M). A relaxation of >80% indicates intact endothelium.[5] For studies on direct smooth muscle effects, the endothelium can be mechanically removed by gently rubbing the intimal surface.[5]
-
-
This compound Dose-Response Curve Generation:
-
After a washout period and return to baseline tension, induce a stable submaximal contraction. A common method is to use a high concentration of potassium chloride (e.g., 60-80 mM) or a threshold concentration of an α1-agonist.
-
Once a stable plateau of contraction is achieved, add this compound in a cumulative manner. Start with a low concentration (e.g., 10⁻⁹ M) and increase it stepwise (e.g., half-log increments) until a maximal response is observed or the concentration-response curve plateaus.
-
Allow the response to each concentration to stabilize before adding the next.
-
Data Presentation and Analysis
The contractile response to this compound should be expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine or KCl). The data should be plotted as the percentage of maximal contraction versus the logarithm of the this compound concentration. A sigmoidal curve can then be fitted to the data using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
| Parameter | Description | Typical Expected Value (Reference to Phenylephrine) |
| This compound Concentration Range | The range of concentrations used to generate the dose-response curve. | 10⁻⁹ M to 10⁻⁴ M (A pilot study is recommended to determine the optimal range). |
| EC50 | The molar concentration of this compound that produces 50% of the maximal response. | To be determined experimentally. As a selective α1A-agonist, its potency may differ from phenylephrine. |
| Emax | The maximum contractile response produced by this compound. | To be determined experimentally. |
Conclusion
This protocol provides a comprehensive guide for establishing a reproducible this compound dose-response curve in isolated rat aorta. Adherence to these detailed steps will ensure the generation of high-quality, reliable data for the pharmacological characterization of this compound's effects on vascular smooth muscle. This experimental model is invaluable for screening compounds that modulate α1-adrenergic receptor activity and for investigating the mechanisms of vascular tone regulation.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. support.harvardapparatus.com [support.harvardapparatus.com]
- 3. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Documents download module [ec.europa.eu]
Application Notes and Protocols for Utilizing Amidephrine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Amidephrine, a selective α1-adrenergic receptor agonist, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols for commonly used tissues, and a summary of relevant pharmacological data.
Introduction to this compound
This compound is a sympathomimetic agent that acts as a selective agonist for α1-adrenoceptors.[1] Its primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that typically result in smooth muscle contraction.[1][2] This property makes this compound a valuable tool for studying the physiology and pharmacology of the sympathetic nervous system in various isolated tissues. In clinical use, it has been employed as a nasal decongestant due to its vasoconstrictive properties.
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Data Presentation: Pharmacological Parameters
The following table summarizes key pharmacological data for this compound and a common reference agonist, Phenylephrine (B352888), in the isolated rat vas deferens. The pA2 value is a measure of the affinity of a competitive antagonist (in this case, Prazosin) for its receptor. Similar pA2 values for Prazosin against both this compound and Phenylephrine suggest that both agonists are acting on the same receptor population.[1]
| Agonist | Antagonist | Preparation | Parameter | Value | Reference |
| (-)-Amidephrine | Prazosin | Isolated Rat Vas Deferens | pA2 | 8.19 | [1] |
| (-)-Phenylephrine | Prazosin | Isolated Rat Vas Deferens | pA2 | 8.48 | [1] |
Experimental Protocols
The following are detailed protocols for two common isolated organ bath preparations used to study the effects of this compound.
Isolated Rat Vas Deferens Preparation
The rat vas deferens is a classic preparation for studying α1-adrenoceptor-mediated smooth muscle contraction.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
This compound stock solution
-
Prazosin stock solution (for antagonist studies)
Procedure:
-
Tissue Dissection: Humanely euthanize the rat and dissect the vasa deferentia. Carefully clean the tissues of fat and connective tissue in a petri dish containing Krebs-Henseleit solution.
-
Mounting: Mount the vasa deferentia in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Viability Test: After equilibration, contract the tissue with a submaximal concentration of an α1-agonist like phenylephrine or noradrenaline to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Antagonist Studies (Schild Analysis):
-
After generating a control concentration-response curve, wash the tissue thoroughly.
-
Incubate the tissue with a known concentration of Prazosin for a predetermined period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for this compound in the presence of the antagonist.
-
This procedure can be repeated with different concentrations of Prazosin to determine the pA2 value.
-
Isolated Rat Aortic Ring Preparation
The rat aorta is a common model for studying vascular smooth muscle reactivity.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Surgical instruments (forceps, scissors)
-
This compound stock solution
Procedure:
-
Tissue Dissection: Humanely euthanize the rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.
-
Preparation of Aortic Rings: Under a dissecting microscope, remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in organ baths filled with Krebs-Henseleit solution at 37°C and gassed with carbogen.
-
Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 2 g. Replace the buffer every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine. Once a stable plateau is reached, add a single dose of acetylcholine (B1216132) (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
After washing out the previous drugs and allowing the tissue to return to baseline, add this compound in a cumulative manner to generate a concentration-response curve, as described for the vas deferens.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for an isolated organ bath experiment and the logical relationship in determining antagonist potency.
References
Amidephrine stock solution preparation and storage conditions
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of Amidephrine, a selective α1-adrenergic receptor agonist.
Introduction
This compound is a sympathomimetic agent that selectively activates α1-adrenergic receptors.[1] This agonism leads to a cascade of intracellular events, primarily initiating with the activation of the Gq alpha subunit of G-protein coupled receptors.[2] The subsequent signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many physiological responses.[2][4] Due to its mechanism of action, this compound is a valuable tool for studying α1-adrenergic signaling and its downstream effects, such as smooth muscle contraction.[3]
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring experimental reproducibility.
Solubility and Recommended Solvents
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for preparing high-concentration stock solutions.[1] It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Preparation of this compound Stock Solutions
The following table summarizes the preparation of this compound stock solutions at various concentrations.
| Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 4.0932 mL | 20.4658 mL | 40.9316 mL |
| 5 mM | DMSO | 0.8186 mL | 4.0932 mL | 8.1863 mL |
| 10 mM | DMSO | 0.4093 mL | 2.0466 mL | 4.0932 mL |
Molecular Weight of this compound: 244.31 g/mol [1]
Storage Conditions and Stability
Once prepared, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 6 months | Sealed, protected from moisture and light |
| -20°C | 1 month | Sealed, protected from moisture and light |
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action: α1-Adrenergic Receptor Signaling
This compound exerts its effects by activating the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade within the target cell.
Caption: this compound Signaling Pathway.
Experimental Workflow: Stock and Working Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions for experimental use.
Caption: this compound Solution Preparation Workflow.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the increase in intracellular calcium concentration following stimulation with this compound. This is a common method to assess the potency and efficacy of α1-adrenergic receptor agonists.[4][5]
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., HEK293, CHO, or a relevant smooth muscle cell line)
-
This compound stock solution (10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the loading buffer and wash the cells twice with HBSS with 20 mM HEPES to remove any extracellular dye.
-
After the final wash, add fresh HBSS with 20 mM HEPES to each well.
-
-
This compound Compound Plate Preparation:
-
Prepare a serial dilution of this compound in HBSS with 20 mM HEPES in a separate 96-well plate (the "compound plate"). The final concentrations should typically range from 10 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to automatically inject the this compound dilutions from the compound plate into the corresponding wells of the cell plate.
-
Continue to record the fluorescence signal for several minutes after injection to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Ex Vivo Vasoconstriction Assay
This protocol outlines a method to assess the contractile effect of this compound on isolated arterial segments, providing a functional measure of its vasoconstrictor properties.
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery)
-
This compound stock solution (10 mM in DMSO)
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Isolate the desired artery and carefully clean it of surrounding connective tissue.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue).
-
During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Assess the viability of the arterial rings by inducing a contraction with a high-potassium solution (e.g., Krebs-Henseleit solution with elevated KCl).
-
Wash the tissues and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 10 µM).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the peak tension developed at each this compound concentration.
-
Express the contractile response as a percentage of the maximum contraction induced by the high-potassium solution.
-
Plot the percentage of contraction against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amidephrine in Animal Models of Nasal Congestion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine (B1664861) is a selective α1-adrenergic receptor agonist known for its vasoconstrictor properties, which has been utilized as a topical nasal decongestant for allergic rhinitis.[1] Like other sympathomimetic agents, its therapeutic effect stems from its ability to activate α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[2][3] This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissue, thereby alleviating nasal congestion.[2][3]
While this compound is established as a nasal decongestant, publicly available literature detailing its specific application and quantitative efficacy in preclinical animal models of nasal congestion is scarce. Therefore, these application notes provide a comprehensive overview of the established mechanism of action for α1-adrenergic agonists and present detailed experimental protocols and data from analogous compounds, such as phenylephrine (B352888) and pseudoephedrine, which can serve as a foundational framework for designing and conducting studies with this compound.
Mechanism of Action: α1-Adrenergic Agonist Signaling Pathway
This compound, as a selective α1-adrenergic agonist, primarily exerts its decongestant effect through the following signaling cascade in the vascular smooth muscle cells of the nasal mucosa:
Caption: Signaling pathway of this compound as an α1-adrenergic agonist.
Experimental Protocols for Evaluating Nasal Decongestants in Animal Models
The following protocols are adapted from studies on α-adrenergic agonists and provide a framework for assessing the efficacy of this compound in animal models of nasal congestion. The choice of animal model (e.g., dog, cat, guinea pig, mouse) will depend on the specific research question and available resources.
General Experimental Workflow
Caption: General workflow for in vivo evaluation of nasal decongestants.
Protocol 1: Histamine-Induced Nasal Congestion Model in Dogs
This model is useful for evaluating the efficacy of a decongestant in a well-established inflammatory context.
Materials:
-
Beagle dogs
-
Histamine (B1213489) solution (e.g., 5%) in saline
-
This compound solution (various concentrations) or vehicle control
-
Acoustic rhinometer or rhinomanometer
-
Anesthesia (if required by the measurement technique)
Procedure:
-
Baseline Measurement: Acclimatize the conscious or anesthetized dog and measure baseline nasal cavity volume and/or nasal airway resistance using acoustic rhinometry or rhinomanometry.
-
Induction of Congestion: Administer a 5% histamine solution as an intranasal aerosol for a defined period (e.g., 1 minute) to both nasal passages.
-
Confirmation of Congestion: Re-measure nasal cavity volume and/or resistance to confirm the induction of congestion. A significant decrease in volume or increase in resistance is expected.
-
Drug Administration: Administer the this compound solution or vehicle control intranasally or via the desired route (e.g., oral).
-
Efficacy Measurement: Measure nasal cavity volume and/or resistance at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes) to determine the onset and duration of the decongestant effect.
Protocol 2: Compound 48/80-Induced Nasal Congestion Model in Feline or Canine Models
Compound 48/80 is a potent mast cell degranulator and can induce a robust and reproducible nasal congestion.
Materials:
-
Cats or dogs
-
Compound 48/80 solution (e.g., 1%) in saline
-
This compound solution (various concentrations) or vehicle control
-
Acoustic rhinometer
-
Anesthesia
Procedure:
-
Baseline Measurement: Under anesthesia, obtain baseline measurements of nasal cavity volume and minimum cross-sectional area using acoustic rhinometry.
-
Induction of Congestion: Administer a 1% solution of compound 48/80 intranasally (e.g., 75 µl).[4]
-
Confirmation of Congestion: After a set time (e.g., 30 minutes), repeat the acoustic rhinometry measurements to confirm congestion.
-
Drug Administration: Administer this compound or vehicle control either topically (intranasally) or systemically (orally or intravenously).
-
Efficacy Measurement: Perform serial measurements of nasal cavity parameters at various time points post-dosing to evaluate the decongestant effect.
Data Presentation
Table 1: Effect of an α-Adrenergic Agonist on Histamine-Induced Nasal Congestion in Dogs
| Treatment Group | Baseline Nasal Airway Resistance (cmH₂O·L⁻¹·min) | Post-Histamine Nasal Airway Resistance (cmH₂O·L⁻¹·min) | Post-Treatment Nasal Airway Resistance (cmH₂O·L⁻¹·min) |
| Vehicle Control | 0.8 ± 0.2 | 3.6 ± 0.5 | 3.4 ± 0.6 |
| Phenylephrine (aerosol) | 0.7 ± 0.3 | 3.5 ± 0.6 | 1.2 ± 0.4* |
*Data are hypothetical and for illustrative purposes, based on findings for phenylephrine.[5] *p < 0.05 compared to post-histamine and vehicle control.
Table 2: Effect of an Oral α-Adrenergic Agonist on Compound 48/80-Induced Nasal Congestion in Felines
| Treatment Group (Oral) | Baseline Nasal Cavity Volume (cm³) | Post-Compound 48/80 Nasal Cavity Volume (cm³) | Percent Reversal of Congestion |
| Vehicle Control | 2.5 ± 0.3 | 0.6 ± 0.1 | 5% |
| d-Pseudoephedrine (1 mg/kg) | 2.6 ± 0.2 | 0.7 ± 0.1 | 75%* |
*Data are representative of findings for d-pseudoephedrine.[4] *p < 0.05 compared to vehicle control.
Concluding Remarks
The protocols and data presentation formats provided herein offer a robust starting point for the preclinical evaluation of this compound in animal models of nasal congestion. Given the shared mechanism of action among α1-adrenergic agonists, these models are expected to be highly relevant for assessing the efficacy of this compound. Researchers should meticulously document all experimental parameters and conduct appropriate dose-response studies to fully characterize the pharmacological profile of this compound as a nasal decongestant. Further studies are warranted to generate specific data for this compound to confirm its efficacy and establish its therapeutic potential in comparison to other available decongestants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha2-adrenoceptor agonists as nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology of this compound mesylate, a vasoconstrictor, nasal decongestant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Amidephrine Administration in In Vivo Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a potent sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist. Its primary cardiovascular effects stem from the activation of these receptors on vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure. This application note provides detailed protocols for the in vivo administration of this compound to study its cardiovascular effects in preclinical animal models. The information is intended to guide researchers in designing and executing robust experiments to evaluate the pharmacological properties of this compound and similar compounds.
Mechanism of Action
This compound selectively binds to and activates alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells. Upon activation, the receptor couples to a Gq protein, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This rise in calcium, along with the action of DAG, activates protein kinase C (PKC) and other calcium-dependent kinases, ultimately resulting in the phosphorylation of myosin light chains and smooth muscle contraction. The contraction of vascular smooth muscle leads to vasoconstriction, increased total peripheral resistance, and a rise in arterial blood pressure. The increase in blood pressure often elicits a baroreceptor-mediated reflex bradycardia, a decrease in heart rate.
In Vivo Models
The most common animal models for in vivo cardiovascular studies of this compound include rats, mice, dogs, and cats. The choice of model depends on the specific research question, available resources, and desired translational relevance. Both anesthetized and conscious animal models can be utilized, with each having distinct advantages and disadvantages. Anesthetized models offer greater control over physiological variables, while conscious models provide data that is not confounded by the cardiovascular effects of anesthetics.
Data Presentation
The following tables summarize the expected quantitative effects of this compound and the comparable alpha-1 adrenergic agonist, phenylephrine (B352888), on key cardiovascular parameters in various in vivo models.
Table 1: Vasopressor Potency of this compound Compared to Phenylephrine
| Animal Model | Route of Administration | Molar Potency Ratio (this compound:Phenylephrine) | Reference |
| Anesthetized Dogs | Intravenous (i.v.) | 1:0.9 | [1] |
| Anesthetized Cats | Intravenous (i.v.) | 1:2.1 | [1] |
| Unanesthetized Rats | Intraperitoneal (i.p.) | 5.7:1 | [1] |
| Unanesthetized Rats | Oral (p.o.) | 3.7:1 | [1] |
Table 2: Dose-Dependent Effects of Phenylephrine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats (Illustrative Data)
| Dose (µg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (bpm) | Reference |
| 1 | +15 ± 3 | -20 ± 5 | Adapted from[2][3] |
| 3 | +35 ± 5 | -45 ± 8 | Adapted from[2][3] |
| 10 | +60 ± 8 | -70 ± 10 | Adapted from[2][3] |
Note: This table provides illustrative data for phenylephrine as specific dose-response data for this compound was not available in the searched literature. Researchers should perform dose-finding studies for this compound.
Table 3: Hemodynamic Effects of Phenylephrine Infusion in Anesthetized Dogs (Illustrative Data)
| Parameter | Baseline | Phenylephrine Infusion (0.5-1.0 µg/kg/min) | Reference |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 130 ± 7 | Adapted from[4][5] |
| Heart Rate (bpm) | 110 ± 10 | 85 ± 8 | Adapted from[4][5] |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 2.1 ± 0.2 | Adapted from[4] |
| Systemic Vascular Resistance (mmHg·min/L) | 38 ± 4 | 62 ± 5 | Adapted from[4] |
Note: This table provides illustrative data for phenylephrine as specific infusion data for this compound was not available in the searched literature.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rats and mice for cardiovascular assessment. These protocols can be adapted for other alpha-1 adrenergic agonists.
Protocol 1: Intravenous Bolus Administration of this compound in Anesthetized Rats for Blood Pressure and Heart Rate Measurement
1. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Animal scale
-
Surgical instruments for catheterization (forceps, scissors, sutures)
-
Catheters (e.g., PE-50 tubing) for femoral artery and vein
-
Pressure transducer and data acquisition system
-
Heating pad to maintain body temperature
2. Animal Preparation:
-
Acclimatize male Sprague-Dawley or Wistar rats (250-350 g) for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the surgical areas (neck and groin).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
3. Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea. If necessary, perform a tracheotomy to facilitate spontaneous breathing or for mechanical ventilation.
-
Isolate the right or left femoral artery and vein.
-
Carefully cannulate the femoral artery with a saline-filled catheter connected to a pressure transducer to record arterial blood pressure.
-
Cannulate the femoral vein with a separate catheter for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.
4. Drug Administration and Data Collection:
-
Prepare a stock solution of this compound in sterile saline. Prepare serial dilutions to administer a range of doses (e.g., 0.1, 0.3, 1, 3, 10 µg/kg).
-
Record baseline blood pressure and heart rate for at least 15 minutes.
-
Administer a bolus injection of the vehicle (saline) and record any changes.
-
Administer increasing doses of this compound as an intravenous bolus. Allow sufficient time between doses for the cardiovascular parameters to return to baseline or stabilize.
-
Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate throughout the experiment.
5. Data Analysis:
-
Calculate the change in MAP and HR from the pre-injection baseline for each dose.
-
Construct dose-response curves by plotting the change in MAP and HR against the log of the this compound dose.
-
Determine the ED50 (the dose that produces 50% of the maximal response) for the pressor effect.
Protocol 2: Intraperitoneal Administration of this compound in Conscious Mice for Blood Pressure Measurement using the Tail-Cuff Method
1. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Mouse restrainer
-
Tail-cuff blood pressure measurement system (non-invasive)
-
Heating platform for the mouse
-
Animal scale
2. Animal Preparation and Acclimatization:
-
Use adult male C57BL/6 or other appropriate mouse strains (20-30 g).
-
Acclimatize the mice to the restraint and tail-cuff procedure for several days before the experiment to minimize stress-induced fluctuations in blood pressure. This involves placing the mice in the restrainer on the heated platform for 10-15 minutes daily.
3. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentrations. The injection volume should be approximately 10 µL/g of body weight.
-
Weigh the mouse and calculate the appropriate volume of the this compound solution to be injected.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
4. Blood Pressure Measurement:
-
Measure baseline systolic blood pressure and heart rate before drug administration. Obtain at least three stable readings.
-
After this compound administration, measure blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, and 90 minutes post-injection) to capture the time course of the cardiovascular effects.
5. Data Analysis:
-
Calculate the change in systolic blood pressure and heart rate from baseline at each time point.
-
Plot the time course of the cardiovascular response to this compound.
-
Compare the effects of different doses of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the alpha-1 adrenergic receptor.
Caption: General experimental workflow for in vivo cardiovascular studies of this compound.
References
- 1. This compound-II: Cardiovascular actions of a new sympathomimetic amine-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal sympathetic nerve activity and vascular reactivity to phenylephrine after lipopolysaccharide administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Methodology for Assessing Amidephrine's Effect on Blood Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a selective alpha-1 adrenergic receptor agonist.[1] Its sympathomimetic activity stems from its ability to bind to and activate alpha-1 adrenergic receptors located on vascular smooth muscle. This activation triggers a signaling cascade that results in vasoconstriction, leading to an increase in systemic vascular resistance and consequently, an elevation in arterial blood pressure.[2][3][4] These application notes provide detailed methodologies for assessing the effects of this compound on blood pressure, encompassing both in vivo and in vitro experimental models. The protocols are intended to offer a standardized framework for researchers in pharmacology and drug development.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
This compound, as an alpha-1 adrenergic agonist, mimics the action of endogenous catecholamines like norepinephrine (B1679862) at these specific receptors. The activation of alpha-1 adrenergic receptors initiates a downstream signaling cascade through a Gq protein-coupled mechanism. This ultimately leads to an increase in intracellular calcium concentration within vascular smooth muscle cells, causing contraction and vasoconstriction.[4][5]
References
- 1. adinstruments.com [adinstruments.com]
- 2. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. 2.10. Animals and In Vivo Measurement of Blood Pressure [bio-protocol.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Amidephrine: A Pharmacological Tool for Investigating Adrenoceptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenoceptors. This selectivity renders it an invaluable pharmacological tool for the elucidation of α1-adrenoceptor function, distribution, and signaling pathways, distinguishing it from endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) which exhibit broader activity across adrenoceptor subtypes. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro studies.
This compound's utility lies in its ability to preferentially activate α1-adrenoceptors, which are Gq-protein coupled receptors. Upon activation, they initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), resulting in various physiological responses, most notably smooth muscle contraction.[1][2]
This document outlines standardized protocols for utilizing this compound in radioligand binding assays to determine its binding affinity, in functional assays to quantify its potency and efficacy, and in isolated tissue preparations to explore its physiological effects.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound at α1-adrenoceptors. This information is essential for designing and interpreting experiments aimed at characterizing adrenoceptor function.
Table 1: Binding Affinity of this compound at α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| α1A | [3H]-Prazosin | CHO | Data Not Available | |
| α1B | [3H]-Prazosin | CHO | Data Not Available | |
| α1D | [3H]-Prazosin | CHO | Data Not Available |
Table 2: Functional Potency of this compound at α1-Adrenoceptors
| Assay Type | Response Measured | Tissue/Cell Line | EC50 (µM) | pEC50 | Reference |
| Isolated Tissue Contraction | Isometric Contraction | Rat Vas Deferens | Data Not Available | Data Not Available | [3] |
| Calcium Mobilization | Increase in [Ca2+]i | HEK293 cells expressing human α1A-adrenoceptor | Data Not Available | Data Not Available | |
| Calcium Mobilization | Increase in [Ca2+]i | HEK293 cells expressing human α1B-adrenoceptor | Data Not Available | Data Not Available | |
| Calcium Mobilization | Increase in [Ca2+]i | HEK293 cells expressing human α1D-adrenoceptor | Data Not Available | Data Not Available |
Note: While this compound is known to be a potent α1-agonist, specific EC50 values from functional assays on cell lines expressing individual α1-adrenoceptor subtypes are not consistently reported. The provided protocols can be used to generate this data.
Table 3: Antagonist Potency (pA2) in the Presence of this compound
| Antagonist | Tissue | Agonist | pA2 | Reference |
| Prazosin | Rat Vas Deferens | (-)-Amidephrine | 8.19 and 8.48 | [3] |
| E-643 | Rat Vas Deferens | (-)-Amidephrine | 8.36 and 8.25 | [3] |
Signaling Pathways and Experimental Workflows
Figure 1: α1-Adrenoceptor Gq signaling pathway activated by this compound.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay: Determination of this compound Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for α1-adrenoceptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing human α1A, α1B, or α1D adrenoceptors
-
[3H]-Prazosin (specific activity ~70-90 Ci/mmol)
-
This compound
-
Phentolamine (B1677648) (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the desired α1-adrenoceptor subtype in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]-Prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), 50 µL of binding buffer, and 100 µL of cell membranes (10-50 µg protein).
-
Non-specific Binding: 50 µL of [3H]-Prazosin, 50 µL of phentolamine (final concentration 10 µM), and 100 µL of cell membranes.
-
Competitive Binding: 50 µL of [3H]-Prazosin, 50 µL of this compound (at various concentrations, e.g., 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol measures the potency of this compound in stimulating intracellular calcium release in Human Embryonic Kidney (HEK293) cells stably expressing an α1-adrenoceptor subtype.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D adrenoceptors
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Seed HEK293 cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 60 minutes.
-
-
Compound Plate Preparation: Prepare a dilution series of this compound in HBSS in a separate 96-well plate.
-
Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject the this compound solutions and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 and maximum response (Emax).
-
Isolated Tissue Assay: Rat Vas Deferens Contraction
This protocol assesses the contractile response of an isolated rat vas deferens to this compound, a tissue rich in α1A-adrenoceptors.
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect the vasa deferentia.
-
Clean the tissues of fat and connective tissue and mount them in the organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline.
-
Add this compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., phenylephrine (B352888) or norepinephrine) or as the absolute change in tension.
-
Plot the response against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax.
-
Conclusion
This compound's pronounced selectivity for α1-adrenoceptors makes it an indispensable tool in pharmacological research. The protocols detailed in these application notes provide a robust framework for characterizing the binding and functional properties of this compound and for investigating the role of α1-adrenoceptors in various physiological and pathological processes. By employing these standardized methods, researchers can generate high-quality, reproducible data to advance our understanding of adrenoceptor pharmacology and facilitate the development of novel therapeutics targeting this important receptor family.
References
Application Notes and Protocols: Utilizing Amidephrine in Guinea Pig Models of Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli.[1] Guinea pig models are well-established and frequently utilized in asthma research due to the anatomical and physiological similarities of their airways to humans.[2][3] Amidephrine (B1664861) is a selective α1-adrenergic receptor agonist.[4] While the role of β-adrenergic receptors in bronchodilation is well-understood, the function of α1-adrenergic receptors in the airways, particularly in the context of AHR, is less defined.[5][6] Stimulation of α1-adrenergic receptors on airway smooth muscle is generally associated with contraction.[7]
These application notes provide a comprehensive framework for investigating the effects of this compound in a guinea pig model of ovalbumin-induced AHR. The following protocols and data are based on established methodologies for inducing AHR in guinea pigs and the known pharmacology of α1-adrenergic agonists.[2][8][9]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound in a guinea pig model of AHR. These tables are intended to serve as a template for data presentation in such studies.
Table 1: Effect of Inhaled this compound on Baseline Airway Resistance in Ovalbumin-Sensitized Guinea Pigs
| Treatment Group | N | Baseline Airway Resistance (cmH₂O/mL/s) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | 8 | 0.35 ± 0.02 | - |
| This compound (0.1 mg/mL) | 8 | 0.48 ± 0.03 | +37.1% |
| This compound (0.5 mg/mL) | 8 | 0.65 ± 0.04** | +85.7% |
| This compound (1.0 mg/mL) | 8 | 0.82 ± 0.05*** | +134.3% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
Table 2: Effect of this compound Pre-treatment on Histamine-Induced Bronchoconstriction in Ovalbumin-Sensitized Guinea Pigs
| Treatment Group | N | PC₅₀ for Histamine (B1213489) (µg/mL) (Mean ± SEM) | Fold-Shift in AHR |
| Sensitized + Vehicle | 8 | 15.2 ± 1.8 | - |
| Sensitized + this compound (0.5 mg/mL) | 8 | 8.9 ± 1.1 | 1.71 |
| Non-Sensitized + Vehicle | 8 | 45.8 ± 3.5*** | - |
| p<0.05 compared to Sensitized + Vehicle; ***p<0.001 compared to Sensitized + Vehicle. PC₅₀ is the provocative concentration of histamine causing a 50% increase in airway resistance. |
Table 3: Cellular Profile of Bronchoalveolar Lavage (BAL) Fluid 24 Hours Post-Challenge
| Treatment Group | N | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁵) |
| Sensitized + Vehicle | 8 | 8.5 ± 0.7 | 3.2 ± 0.4 | 1.5 ± 0.2 | 3.8 ± 0.3 |
| Sensitized + this compound | 8 | 8.2 ± 0.6 | 3.1 ± 0.5 | 1.4 ± 0.3 | 3.7 ± 0.4 |
| Non-Sensitized + Vehicle | 8 | 3.1 ± 0.3 | 0.1 ± 0.02 | 0.5 ± 0.1 | 2.5 ± 0.2 |
| *p<0.05, **p<0.01 compared to Sensitized + Vehicle |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Airway Hyperresponsiveness in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce an asthma-like phenotype, including AHR.[2][9]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Sterile, pyrogen-free saline
-
Syringes and needles (25G)
-
Aerosol nebulizer and exposure chamber
Procedure:
-
Sensitization (Day 0 and Day 7):
-
Prepare the sensitization solution: 1 mg OVA and 100 mg Al(OH)₃ in 2 mL of sterile saline.
-
Administer a 1 mL intraperitoneal (i.p.) injection of the OVA/Al(OH)₃ solution to each guinea pig.
-
Repeat the sensitization injection on Day 7.
-
-
Aerosol Challenge (Day 21):
-
Prepare a 1% (w/v) OVA solution in sterile saline for nebulization.
-
Place the sensitized guinea pigs in an exposure chamber.
-
Nebulize the 1% OVA solution into the chamber for 5 minutes.
-
Control animals are challenged with saline aerosol.
-
-
Assessment of Airway Hyperresponsiveness (Day 22):
-
AHR is typically assessed 18-24 hours after the OVA challenge.
-
Proceed to Protocol 2 for the measurement of airway responsiveness.
-
Protocol 2: Measurement of Airway Responsiveness and Effect of this compound
This protocol details the in vivo measurement of airway resistance in response to a bronchoconstrictor and the administration of this compound.
Materials:
-
Anesthetized, spontaneously breathing guinea pigs (from Protocol 1)
-
Whole-body plethysmograph
-
Tracheal cannula
-
Jugular vein cannula (optional, for intravenous administration)
-
Aerosol delivery system connected to the tracheal cannula
-
Histamine or Methacholine (B1211447) solutions (various concentrations)
-
This compound hydrochloride solutions
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
(Optional) Cannulate the jugular vein for intravenous drug delivery.
-
Place the animal inside the whole-body plethysmograph and allow it to stabilize.
-
-
Baseline Measurement:
-
Record baseline airway resistance (RL) and dynamic compliance (Cdyn) for a stable period (e.g., 10 minutes).
-
-
This compound Administration (Proposed Study Design):
-
Route of Administration: this compound can be administered via aerosolization through the tracheal cannula or intravenously. Aerosolization is preferred for topical airway effects.
-
Dose-Response:
-
Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1.0 mg/mL in saline).
-
Administer a 2-minute aerosol of saline (vehicle) and record airway mechanics.
-
Sequentially administer aerosols of increasing concentrations of this compound, allowing a 15-minute interval between each dose.
-
Continuously monitor and record changes in RL and Cdyn.
-
-
-
Bronchial Challenge:
-
After the this compound dose-response or in a separate group of animals pre-treated with a single dose of this compound or vehicle, perform a histamine or methacholine challenge.
-
Administer aerosols of increasing concentrations of the bronchoconstrictor (e.g., histamine at 5, 10, 25, 50 µg/mL).
-
Record the peak airway resistance after each concentration.
-
Calculate the provocative concentration (PC₅₀) that causes a 50% increase in airway resistance from baseline.
-
-
Post-Mortem Analysis (Optional):
-
Following the airway mechanics measurements, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, Masson's trichrome for remodeling).
-
Visualizations
Caption: Experimental workflow for inducing and assessing AHR in guinea pigs.
Caption: α1-adrenergic receptor signaling cascade leading to contraction.
Caption: Hypothesized mechanism of this compound in airway hyperresponsiveness.
References
- 1. Airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epinephrine evokes shortening of human airway smooth muscle cells following β2 adrenergic receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Adrenergic Drugs: Types, Uses, and Effects [healthline.com]
- 8. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals | Springer Nature Experiments [experiments.springernature.com]
- 9. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Amidephrine solubility in physiological buffers
For Researchers, Scientists, and Drug Development Professionals
Amidephrine, a selective α1-adrenergic receptor agonist, is a valuable tool in pharmacological research. However, its utility in experimental settings can be hampered by challenges related to its solubility in physiological buffers. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering detailed protocols and a deeper understanding of this compound's physicochemical properties to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound mesylate in my physiological buffer?
A1: this compound, as a substituted phenethylamine (B48288), is a weak base.[1] Its solubility in aqueous solutions is highly dependent on the pH of the medium. In its protonated (ionized) form, which is favored in acidic conditions, this compound is more water-soluble. Conversely, in neutral or alkaline conditions, the un-ionized form predominates, which is less soluble and may lead to precipitation. Physiological buffers, typically having a pH around 7.4, can pose a challenge for dissolving this compound if the concentration is too high.
Q2: What is the recommended solvent for preparing a stock solution of this compound mesylate?
A2: Due to its limited aqueous solubility at neutral pH, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For instance, a stock solution of 100 mg/mL in DMSO can be achieved, though gentle warming and sonication may be necessary to facilitate dissolution.
Q3: My this compound mesylate, dissolved in DMSO, precipitates when I dilute it into my physiological buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the drug, highly soluble in the organic stock solution, is rapidly introduced into an aqueous buffer where its solubility is much lower. To avoid this, it is crucial to add the stock solution to the vigorously stirring buffer drop by drop. This ensures rapid dispersion and prevents the formation of localized areas of high concentration that exceed the solubility limit.
Q4: Can I adjust the pH of my buffer to improve this compound solubility?
A4: Yes, adjusting the pH can significantly improve solubility. Since this compound is a weak base, lowering the pH of the buffer will increase the proportion of the more soluble, ionized form. However, it is critical to consider the pH constraints of your experimental system (e.g., cell culture, enzyme assays) to ensure that the adjusted pH does not adversely affect your results.
Q5: Are there any other techniques to enhance the solubility of this compound in my experiments?
A5: Besides pH adjustment and careful dilution, using co-solvents can be effective. For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility. For in vitro assays, ensuring the final concentration of the organic solvent (e.g., DMSO) is compatible with your system (typically <0.5%) is crucial.
Physicochemical Properties and Predicted Solubility
Key Physicochemical Properties of this compound Mesylate
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₆S₂ | [2] |
| Molecular Weight | 340.4 g/mol | [2] |
| pKa (Strongest Basic) | 9.25 (Predicted) | [3] |
| logP | -1.2 (Predicted) | [3] |
Predicted Aqueous Solubility of this compound as a Function of pH
Disclaimer: The following table is a theoretical estimation based on the Henderson-Hasselbalch equation. The intrinsic solubility (S₀) of this compound is not experimentally determined in the available literature. For this prediction, a conservative estimated intrinsic solubility of 0.1 mg/mL is used, based on the properties of structurally similar phenethylamine derivatives. Actual solubility should be determined experimentally.
The Henderson-Hasselbalch equation for a weak base is: pH = pKa + log([Base]/[Conjugate Acid])
The total solubility (S) at a given pH can be calculated as: S = S₀ * (1 + 10^(pKa - pH))
| pH | Predicted Solubility (mg/mL) | Expected Form |
| 5.0 | > 100 | Predominantly Ionized (Soluble) |
| 6.0 | > 100 | Predominantly Ionized (Soluble) |
| 7.0 | 18.8 | Mostly Ionized |
| 7.4 | 7.2 | Mix of Ionized and Un-ionized |
| 8.0 | 1.9 | Mostly Un-ionized |
| 9.0 | 0.3 | Predominantly Un-ionized (Less Soluble) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
Materials:
-
This compound mesylate powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated analytical balance and appropriate weighing vessel
Methodology:
-
Calculate the required mass: Based on the molecular weight of this compound mesylate (340.4 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution (e.g., for 1 mL, you will need 3.404 mg).
-
Weigh the compound: Accurately weigh the calculated amount of this compound mesylate.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound mesylate.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Physiological Buffer (e.g., PBS, pH 7.4)
Materials:
-
10 mM this compound mesylate stock solution in DMSO
-
Sterile physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
Methodology:
-
Pre-warm the buffer: If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm your physiological buffer to that temperature.
-
Stir the buffer: Place the buffer in a sterile container with a magnetic stir bar and begin stirring at a moderate speed to create a vortex.
-
Dilution: While the buffer is continuously stirring, add the required volume of the this compound mesylate stock solution dropwise into the vortex. This ensures rapid and uniform mixing, preventing precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically below 0.5%).
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in buffer | The final concentration exceeds the solubility of this compound at the buffer's pH. | - Prepare a more dilute working solution. - Lower the pH of the buffer, if experimentally permissible. - Add the stock solution more slowly to a rapidly stirring buffer. |
| Cloudy or hazy solution | Micro-precipitation or formation of insoluble aggregates. | - Filter the solution through a 0.22 µm syringe filter. - Try gentle warming (e.g., to 37°C) and brief sonication. |
| Inconsistent experimental results | Incomplete dissolution or precipitation over time. | - Prepare fresh working solutions immediately before each experiment. - Visually inspect your working solution for any signs of precipitation before use. |
Signaling Pathway and Workflow Diagrams
This compound exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors. The downstream signaling cascade is crucial for its physiological effects.
References
Technical Support Center: Optimizing Amidephrine Concentration for Isolated Tissue Studies
Welcome to the technical support center for researchers utilizing Amidephrine in isolated tissue studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in isolated tissue studies?
This compound is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1] In isolated tissue preparations, particularly those containing smooth muscle (e.g., blood vessels, bladder, vas deferens), this compound stimulates these receptors to initiate a signaling cascade that typically results in muscle contraction.[2]
2. What is the general concentration range for this compound in a dose-response study?
While the optimal concentration range can vary significantly between tissue types and species, a common starting point for constructing a cumulative dose-response curve for an α1-agonist like this compound is between 10⁻⁹ M and 10⁻⁴ M. It is crucial to perform pilot experiments to determine the specific effective concentration range for your tissue of interest.
3. How should I prepare a stock solution of this compound Mesylate?
This compound mesylate is generally soluble in aqueous solutions. For a 10 mM stock solution, dissolve 3.404 mg of this compound Mesylate (molar mass: 340.4 g/mol ) in 1 mL of deionized water or physiological saline.[3] Further serial dilutions can be made from this stock solution to achieve the desired final concentrations in the organ bath. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
4. What are the common solvents for this compound if I encounter solubility issues?
If solubility in aqueous solutions is a concern, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be tested as alternative solvents. However, it is critical to keep the final concentration of the organic solvent in the organ bath to a minimum (typically <0.1%) to avoid solvent-induced effects on the tissue.[4] Always run a vehicle control experiment to ensure the solvent at its highest concentration does not affect the tissue's contractility.
5. What is tachyphylaxis and how can I avoid it with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[5] With α1-adrenergic agonists, this can occur due to receptor desensitization. To minimize tachyphylaxis, ensure adequate washout periods between drug administrations and allow the tissue to return to a stable baseline. If tachyphylaxis is still observed, consider using a non-cumulative dosing protocol or extending the washout times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No response or very weak response to this compound | 1. Tissue Viability: The tissue may have been damaged during dissection or is no longer viable. 2. Incorrect Concentration: The concentrations of this compound used may be too low for the specific tissue. 3. Receptor Desensitization: Previous exposure to agonists may have desensitized the α1-adrenergic receptors. 4. Degraded this compound: The this compound stock solution may have degraded. | 1. Viability Check: At the end of the experiment, add a high concentration of a standard contracting agent (e.g., 60 mM KCl) to confirm tissue viability. 2. Concentration Range: Perform a pilot study with a broader concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M). 3. Equilibration: Ensure a sufficient equilibration period (at least 60 minutes) before starting the experiment and adequate washout between doses. 4. Fresh Solution: Always prepare fresh this compound solutions for each experiment. |
| Inconsistent or variable responses between tissues | 1. Tissue Preparation: Inconsistencies in tissue dissection and mounting can lead to variability. 2. Experimental Conditions: Fluctuations in temperature, pH, or oxygenation of the physiological salt solution (PSS).[6] 3. Pipetting Errors: Inaccurate pipetting when preparing dilutions or adding the drug to the organ bath. | 1. Standardize Dissection: Follow a standardized protocol for tissue preparation to ensure consistency in tissue size and orientation. 2. Monitor Conditions: Continuously monitor and maintain the temperature (37°C), pH (7.4), and aeration (95% O₂, 5% CO₂) of the PSS. 3. Calibrate Pipettes: Regularly calibrate pipettes and use precise pipetting techniques. |
| Response to this compound fades quickly (tachyphylaxis) | 1. Receptor Downregulation/Desensitization: Prolonged or repeated exposure to this compound can lead to receptor internalization or uncoupling from the signaling pathway.[5] 2. Neurotransmitter Depletion (for indirect action): While this compound is a direct agonist, this can be a factor with other sympathomimetics. | 1. Increase Washout Time: Extend the washout period between doses to allow for receptor resensitization. 2. Non-Cumulative Dosing: Consider a non-cumulative dosing protocol where the tissue is washed out after each dose. 3. Use of Antagonists: If studying receptor pathways, ensure appropriate equilibration time with antagonists before adding this compound. |
| Baseline is unstable | 1. Inadequate Equilibration: The tissue has not been allowed to stabilize under the experimental conditions. 2. Spontaneous Contractions: Some tissues exhibit spontaneous rhythmic contractions. 3. Mechanical Issues: The tissue may be mounted too loosely or is touching the side of the organ bath.[4] | 1. Equilibration Period: Allow the tissue to equilibrate for at least 60-90 minutes, with regular washing, until a stable baseline is achieved. 2. Adjust Tension: Apply a small amount of passive tension to the tissue to reduce spontaneous activity. 3. Check Mounting: Ensure the tissue is mounted securely and is not in contact with the bath walls or aeration bubbles. |
Experimental Protocols
Protocol 1: Generating a Cumulative Concentration-Response Curve for this compound
This protocol outlines the steps to assess the contractile response of an isolated tissue (e.g., rat thoracic aorta) to increasing concentrations of this compound.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta rings, 2-3 mm)
-
Organ bath system with force-displacement transducer[7]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
This compound Mesylate
-
High-concentration Potassium Chloride (KCl) solution (e.g., 60 mM)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the desired tissue carefully in cold PSS and mount it in the organ bath chamber filled with aerated PSS at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5 g for rat aorta). Wash the tissue with fresh PSS every 15-20 minutes.
-
Viability and Reference Contraction: After equilibration, contract the tissue with a submaximal concentration of a reference agonist (e.g., phenylephrine (B352888) 10⁻⁶ M) or a depolarizing solution (e.g., 60 mM KCl) to check for viability and to normalize subsequent responses. Wash the tissue thoroughly and allow it to return to a stable baseline.
-
Cumulative Dosing: Once a stable baseline is re-established, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 10⁻⁹ M) and wait for the response to plateau (typically 3-5 minutes).
-
Incremental Additions: Without washing, add the next concentration of this compound (e.g., increasing in half-log increments: 3x10⁻⁹ M, 10⁻⁸ M, 3x10⁻⁸ M, etc.) until the maximal response is achieved or the highest concentration is reached.[8][9]
-
Final Viability Check: After the final this compound concentration, wash the tissue extensively and, once the baseline is stable, add a high concentration of KCl (e.g., 60 mM) to confirm the tissue is still viable.
-
Data Analysis: The contractile responses are typically measured as a percentage of the maximal response to the reference agonist or KCl. Plot the response against the logarithm of the this compound concentration to obtain a sigmoidal dose-response curve. From this curve, the pEC₅₀ (-log EC₅₀) and the maximal effect (Eₘₐₓ) can be calculated.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Experimental Workflow for a Cumulative Dose-Response Curve
Caption: Experimental workflow for an this compound cumulative dose-response curve.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, methanesulfonate (1:1) | C11H20N2O6S2 | CID 15009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Cumulative dose-response curves in behavioral pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Amidephrine Tachyphylaxis in Repeated Dosing Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during repeated dosing experiments with Amidephrine, focusing on the prevention of tachyphylaxis.
Understanding this compound Tachyphylaxis
This compound is a selective alpha-1 adrenergic receptor agonist.[1] Tachyphylaxis, a rapid decrease in drug response after repeated administration, is a common challenge with adrenergic agonists.[2] This phenomenon is primarily attributed to three mechanisms:
-
Receptor Desensitization: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the recruitment of β-arrestin. β-arrestin sterically hinders the coupling of the G protein, reducing signal transduction.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for agonist binding.[3]
-
Receptor Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a decrease in the total number of receptors.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound tachyphylaxis in my experimental model?
A1: The primary sign is a diminished physiological response to a consistent dose of this compound. For instance, in an in vivo model, you might observe a reduced pressor response (blood pressure increase) after successive administrations. In an in vitro smooth muscle contraction assay, the contractile force will decrease with repeated this compound application.[4]
Q2: How quickly can tachyphylaxis to this compound develop?
A2: Tachyphylaxis is characterized by its rapid onset.[2] Depending on the experimental system and this compound concentration, a diminished response can be observed within minutes to hours of repeated administration.
Q3: Is it possible to reverse this compound tachyphylaxis?
A3: In many cases, tachyphylaxis is reversible. A "drug holiday" or a period without this compound exposure can allow for receptor resensitization and recycling to the cell surface. The duration of this drug-free period will depend on the specific experimental model.
Q4: Are there alternative alpha-1 adrenergic agonists that are less prone to tachyphylaxis?
A4: While most direct-acting alpha-1 agonists can induce tachyphylaxis, the extent and rate can vary. It is recommended to review the literature for comparative studies on different agonists in your specific experimental model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound efficacy in an in vitro assay. | Receptor desensitization and internalization due to continuous high-concentration exposure. | 1. Implement a washout period: After each this compound application, wash the tissue or cells with fresh buffer for a sufficient duration to allow for receptor resensitization. 2. Optimize dosing interval: Increase the time between this compound doses. 3. Use a lower effective concentration: Determine the lowest concentration of this compound that elicits a measurable response and use this for repeated dosing experiments. |
| Diminishing pressor response to this compound in an in vivo model. | Continuous receptor stimulation leading to systemic desensitization and downregulation. | 1. Modify the dosing schedule: Switch from continuous infusion to intermittent bolus injections.[5] 2. Incorporate a "drug-free" interval: Introduce periods without this compound administration to allow for receptor recovery. 3. Co-administer a phosphodiesterase (PDE) inhibitor: PDE inhibitors can increase intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which may help to counteract desensitization.[6] |
| High variability in response to repeated this compound doses. | Inconsistent dosing intervals, incomplete washout in in vitro systems, or physiological variability in in vivo models. | 1. Standardize experimental procedures: Ensure precise timing of doses and washout periods. 2. Increase sample size: For in vivo studies, a larger number of animals can help to account for biological variability. 3. Monitor baseline stability: Ensure that the physiological baseline returns to pre-stimulation levels before administering the next dose. |
| Complete loss of response to this compound. | Severe receptor downregulation due to prolonged and high-concentration exposure. | 1. Significantly extend the drug-free period: A longer recovery time may be necessary to allow for the synthesis of new receptors.[7] 2. Consider co-administration with an alpha-1 antagonist: Low-dose antagonists can sometimes help to prevent excessive receptor stimulation and subsequent downregulation. However, this requires careful dose-finding to avoid blocking the primary effect of this compound.[8] |
Experimental Protocols
Protocol 1: In Vitro Model of this compound Tachyphylaxis in Isolated Aortic Rings
This protocol is adapted from studies on alpha-1 adrenergic receptor desensitization in vascular smooth muscle.[4]
Objective: To induce and quantify tachyphylaxis to this compound in isolated rabbit aortic rings.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
This compound hydrochloride
-
Phenylephrine hydrochloride (for comparison)
-
Isometric force transducers and data acquisition system
Procedure:
-
Euthanize a rabbit and excise the thoracic aorta.
-
Clean the aorta of adherent tissue and cut into 3-4 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.
-
Induction of Tachyphylaxis:
-
Generate a cumulative concentration-response curve to this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to determine the initial maximal contraction.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the rings with a submaximal concentration of this compound (e.g., EC75) for a prolonged period (e.g., 2-4 hours).
-
After the incubation period, wash the tissue extensively.
-
-
Assessment of Tachyphylaxis:
-
Generate a second cumulative concentration-response curve to this compound.
-
Compare the maximal contraction and the EC50 value of the second curve to the initial curve. A rightward shift in the EC50 and a decrease in the maximal response indicate tachyphylaxis.
-
Data Presentation:
| Parameter | Initial Response | Response after Prolonged Exposure |
| Maximal Contraction (g) | Insert Value | Insert Value |
| EC50 (M) | Insert Value | Insert Value |
Protocol 2: Quantification of this compound-Induced α1-Adrenergic Receptor Internalization using Fluorescence Microscopy
This protocol is a general guide for visualizing and quantifying receptor internalization.[9][10]
Objective: To visualize and quantify the internalization of alpha-1 adrenergic receptors in response to this compound stimulation in cultured cells.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing a fluorescently-tagged alpha-1 adrenergic receptor (e.g., α1A-eGFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound hydrochloride.
-
Prazosin (alpha-1 antagonist, for control).[8]
-
Paraformaldehyde (PFA) for fixation.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed the α1A-eGFP expressing cells onto glass-bottom dishes and culture until they reach 70-80% confluency.
-
This compound Treatment:
-
Treat the cells with a specific concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Include a control group pre-treated with Prazosin (e.g., 1 µM) for 30 minutes before this compound stimulation to confirm receptor-specific effects.
-
-
Fixation:
-
At each time point, wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Imaging:
-
Acquire images of the cells using a confocal microscope. Use settings that allow clear visualization of the plasma membrane and intracellular vesicles.
-
-
Quantification:
-
Using ImageJ or similar software, quantify the amount of fluorescence at the plasma membrane versus the intracellular compartments for a significant number of cells per condition.
-
Calculate the internalization percentage as: (Intracellular Fluorescence / Total Cellular Fluorescence) x 100.[9]
-
Data Presentation:
| Treatment | Time (min) | Internalization (%) |
| Control (vehicle) | 60 | Insert Value |
| This compound (10 µM) | 15 | Insert Value |
| This compound (10 µM) | 30 | Insert Value |
| This compound (10 µM) | 60 | Insert Value |
| Prazosin + this compound | 60 | Insert Value |
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling and Desensitization Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade and the mechanism of desensitization.
Experimental Workflow for Investigating this compound Tachyphylaxis
Caption: A generalized workflow for designing and conducting experiments on this compound tachyphylaxis.
References
- 1. Minipress (prazosin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 3. dot | Graphviz [graphviz.org]
- 4. Desensitization of alpha-1 adrenergic receptor-mediated vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation/administration of push-dose versus continuous infusion epinephrine and phenylephrine: A simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of phosphodiesterase inhibitors on tension induced by norepinephrine and accumulation of cyclic nucleotides in isolated human prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turnover of adrenergic receptors under normal and desensitized conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amidephrine Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental results involving Amidephrine. Detailed methodologies for key experiments, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are included to ensure robust and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, most notably smooth muscle contraction.[2][3][4]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in in vitro and ex vivo studies to investigate α1-adrenergic receptor function. Common applications include:
-
Vasoconstriction assays: To study the contractile response of isolated blood vessels.
-
Smooth muscle contraction studies: To examine the effect on various smooth muscle tissues, such as the urethra or gastrointestinal tract.[5]
-
Calcium imaging studies: To measure the increase in intracellular calcium concentration following receptor activation.[6][7][8]
-
Receptor binding assays: To determine the affinity and selectivity of this compound for α1-adrenergic receptor subtypes.
Q3: What are the key sources of variability in this compound experiments?
Variability in experimental results can arise from several factors:
-
Reagent Quality and Stability: Degradation of this compound or variability in the quality of other reagents can significantly impact results.
-
Tissue/Cell Viability and Preparation: The health and handling of the biological samples (cell lines or isolated tissues) are critical. Factors like dissection technique, temperature, and oxygenation can introduce variability.[9][10][11]
-
Experimental Conditions: Inconsistencies in buffer composition, pH, temperature, and incubation times can lead to divergent outcomes.
-
Equipment Calibration and Performance: Improperly calibrated or malfunctioning equipment, such as force transducers or plate readers, can be a major source of error.
-
Operator-Dependent Variability: Differences in experimental technique and data analysis between researchers can contribute to a lack of reproducibility.
Troubleshooting Guides
Issue 1: Low or No Response to this compound in a Vasoconstriction Assay
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh this compound solutions for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Poor Tissue Viability | Ensure proper dissection and handling of the blood vessel. Maintain the tissue in ice-cold, oxygenated physiological salt solution (PSS) throughout the preparation. Verify tissue viability by testing its response to a known vasoconstrictor (e.g., potassium chloride). |
| Incorrect Receptor Subtype | Confirm that the tissue being used expresses α1-adrenergic receptors. The density and subtype of these receptors can vary between different blood vessels and species. |
| Suboptimal Experimental Buffer | Check the pH and composition of the PSS. Ensure it is properly oxygenated (95% O2 / 5% CO2). |
Issue 2: High Variability Between Replicates in a Cell-Based Calcium Imaging Experiment
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells of the microplate. Cell confluency can affect receptor expression and signaling. |
| Uneven Dye Loading | Optimize the loading protocol for the calcium indicator dye (e.g., Fura-2 AM). Ensure consistent incubation time and temperature for all wells. Wash cells thoroughly to remove extracellular dye.[12] |
| Phototoxicity or Dye Bleaching | Minimize the exposure of cells to excitation light. Use the lowest possible light intensity and exposure time that still provides a good signal-to-noise ratio. |
| Variability in Agonist Addition | Use an automated liquid handling system for precise and simultaneous addition of this compound to all wells. If adding manually, be as consistent as possible with the timing and technique. |
Issue 3: Inconsistent Dose-Response Curves in Organ Bath Experiments
| Potential Cause | Troubleshooting Step |
| Tissue Desensitization | Allow for sufficient washout and equilibration time between successive doses of this compound. Prolonged exposure to an agonist can lead to receptor desensitization. |
| Incorrect Tissue Tension | Apply a consistent and optimal resting tension to the tissue strips at the beginning of the experiment. This is crucial for obtaining reproducible contractile responses.[9] |
| Variability in Tissue Size | Normalize the contractile force to the weight or cross-sectional area of the tissue strip to account for differences in tissue size. |
| Spontaneous Contractions | Ensure the tissue is properly equilibrated and that the baseline is stable before adding this compound. Spontaneous activity can interfere with the measurement of the drug-induced response. |
Quantitative Data
Table 1: Comparative Potency of this compound and Phenylephrine
| Parameter | This compound | Phenylephrine | Tissue/Model |
| Vasopressor Molar Potency Ratio | 1 | 0.9 | Anesthetized dogs (i.v.) |
| Vasoconstrictor Activity Ratio (Femoral Artery) | 1 | 1.4 | Dog |
| Vasoconstrictor Activity Ratio (Renal Artery) | 2.5 | 1 | Dog |
Data synthesized from available literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay Using a Wire Myograph
This protocol outlines the procedure for assessing the vasoconstrictor effect of this compound on isolated small arteries using a wire myograph system.[13]
1. Tissue Preparation: a. Euthanize the animal according to approved ethical guidelines. b. Carefully dissect the desired artery (e.g., mesenteric or cerebral artery) and place it in ice-cold, oxygenated Physiological Salt Solution (PSS). c. Cut the artery into small rings (approximately 2 mm in length).
2. Mounting the Arterial Ring: a. Mount the arterial ring on the two stainless steel wires of the wire myograph jaws. b. Place the myograph chamber containing the mounted artery in a heated (37°C) and oxygenated (95% O2 / 5% CO2) PSS bath. c. Apply a standardized resting tension to the artery and allow it to equilibrate for at least 30 minutes.
3. Viability Check: a. Test the viability of the arterial ring by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). b. Wash the tissue with PSS and allow it to return to baseline tension.
4. Dose-Response Curve Generation: a. Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in a logarithmic fashion (e.g., up to 10 µM). b. Record the increase in tension after each addition, allowing the response to stabilize before adding the next concentration.
5. Data Analysis: a. Express the contractile response as a percentage of the maximum contraction induced by KCl. b. Plot the concentration of this compound against the percentage of contraction to generate a dose-response curve. c. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximum response).
Protocol 2: Calcium Imaging in Cultured Cells
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[6][7][8][14]
1. Cell Culture and Seeding: a. Culture a suitable cell line known to express α1-adrenergic receptors (e.g., HEK293 cells transfected with the α1A-adrenergic receptor) in appropriate growth medium. b. Seed the cells onto a black-walled, clear-bottom 96-well microplate at an optimal density and allow them to adhere overnight.
2. Loading with Calcium Indicator Dye: a. Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127). b. Remove the growth medium from the cells and add the loading buffer. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) to remove extracellular dye.
3. Baseline Fluorescence Measurement: a. Place the microplate in a fluorescence plate reader equipped with an automated injection system. b. Measure the baseline fluorescence intensity for a few cycles before adding the agonist.
4. Agonist Addition and Signal Detection: a. Use the automated injector to add varying concentrations of this compound to the wells. b. Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
5. Data Analysis: a. Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a percentage increase over baseline. b. Plot the peak response against the concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
Caption: this compound signaling pathway.
Caption: Vasoconstriction assay workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. reprocell.com [reprocell.com]
- 11. reprocell.com [reprocell.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reprocell.com [reprocell.com]
- 14. Calcium imaging [protocols.io]
potential off-target effects of Amidephrine in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of Amidephrine, a selective alpha-1 adrenergic receptor agonist, in cell-based assays. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective agonist for alpha-1 adrenergic receptors.[1][2][3] Its primary mechanism of action involves binding to and activating these receptors, which are Gq protein-coupled receptors (GPCRs). This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Q2: What are the known on-target and potential off-target receptors for this compound?
This compound's primary targets are the alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D). While it is considered selective for alpha-1 receptors, with some studies indicating no significant activity at alpha-2 adrenoceptors, other data suggests a potential interaction with the alpha-2C adrenergic receptor.[1][4] Comprehensive off-target screening is recommended to fully characterize its activity profile in your specific cellular model.
Q3: At what concentrations are off-target effects of this compound likely to be observed?
Off-target effects are generally concentration-dependent. While specific thresholds for this compound are not extensively published, a common rule of thumb in pharmacology is that off-target activities may become apparent at concentrations 10- to 100-fold higher than the on-target EC50 or Ki values. It is crucial to perform dose-response experiments to determine the optimal concentration range for on-target effects while minimizing off-target interactions in your assay system.
Q4: How can I determine if the observed cellular response is due to an on-target or off-target effect of this compound?
To differentiate between on-target and off-target effects, consider the following approaches:
-
Use of a Selective Antagonist: Pre-treatment of your cells with a selective alpha-1 adrenergic receptor antagonist (e.g., Prazosin) should block the effects of this compound if they are mediated by its on-target receptor.
-
Structurally Unrelated Agonist: Compare the effects of this compound with a structurally different but functionally similar alpha-1 adrenergic agonist. If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the alpha-1 adrenergic receptor. If the cellular response to this compound is diminished or absent in these modified cells, it confirms an on-target mechanism.
-
Off-Target Panel Screening: Test this compound against a broad panel of receptors and enzymes to identify potential unintended interactions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. Note that specific Ki and EC50/IC50 values for this compound across a wide range of receptors are not extensively available in the public domain. The data presented here is based on available literature and should be used as a reference. Researchers are strongly encouraged to determine these values empirically in their specific assay systems.
Table 1: this compound Binding Affinity (Ki) and Functional Potency (EC50) Data (Illustrative)
| Receptor Subtype | Ligand | Assay Type | Cell Line | Ki (nM) | EC50 (nM) | Reference |
| Alpha-1 Adrenergic | This compound | Functional (Contraction) | Rat Vas Deferens | - | ~6,500 | [3] |
| Alpha-1C Adrenergic | This compound | Functional (Inositol Phosphate) | HEK293 | - | Substantial Activity | |
| Alpha-1B Adrenergic | This compound | Functional (Inositol Phosphate) | HEK293 | - | Little to No Activity | |
| Alpha-1A/D Adrenergic | This compound | Functional (Inositol Phosphate) | HEK293 | - | Little to No Activity | |
| Alpha-2 Adrenergic | This compound | Functional (Contraction) | Rat Vas Deferens | - | No Effect | [1] |
| Alpha-2C Adrenergic | This compound | Not Specified | Not Specified | Agonist Activity | - | [4] |
Note: This table is illustrative. Comprehensive quantitative data for this compound is limited. Researchers should perform their own dose-response experiments.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293-α1A, HEK293-α1B, etc.).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for alpha-1 receptors) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for Alpha-1 Adrenergic Receptor Activation
Objective: To measure the functional potency (EC50) of this compound in activating alpha-1 adrenergic receptors.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the alpha-1 adrenergic receptor subtype of interest onto a black-walled, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Use a fluorescence plate reader equipped with an automated injector to add the this compound dilutions to the wells.
-
Immediately after injection, measure the fluorescence intensity kinetically over a period of 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting Guides
Troubleshooting Calcium Mobilization Assays
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Low receptor expression in cells. 2. Inactive this compound. 3. Inefficient dye loading. 4. Incorrect plate reader settings. | 1. Verify receptor expression via qPCR or Western blot. 2. Use a fresh stock of this compound and a known alpha-1 agonist as a positive control. 3. Optimize dye loading time, temperature, and concentration. 4. Ensure correct excitation/emission wavelengths and gain settings are used. |
| High Background Signal | 1. Cell death or membrane damage. 2. Autofluorescence of this compound. | 1. Ensure gentle handling of cells during plating and dye loading. 2. Run a control with this compound in cell-free wells to check for compound autofluorescence. |
| High Well-to-Well Variability | 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Ensure consistent dye loading across all wells. 3. Use calibrated pipettes and careful pipetting techniques. |
Troubleshooting cAMP Assays (for Gi-coupled receptors like Alpha-2)
| Issue | Potential Cause | Recommended Solution |
| Inability to Detect Inhibition of cAMP | 1. Insufficient forskolin (B1673556) (or other adenylyl cyclase activator) stimulation. 2. Low receptor expression. 3. Inactive this compound. | 1. Optimize the concentration of forskolin to achieve a robust but submaximal cAMP signal. 2. Confirm receptor expression. 3. Use a fresh stock of this compound and a known alpha-2 agonist as a positive control. |
| High Variability in cAMP Levels | 1. Cell passage number and health. 2. Inconsistent cell density. 3. Phosphodiesterase (PDE) activity. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate cell counting and plating. 3. Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. |
Visualizations
Signaling Pathways
Caption: Signaling pathways for this compound's on-target and potential off-target effects.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Amidephrine Technical Support Center: Troubleshooting Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Amidephrine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors associated with the Gq heterotrimeric G protein.[2] This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] Ultimately, this pathway results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of this compound stock solutions, it is recommended to store them under the following conditions:
| Storage Temperature | Duration | Storage Instructions |
| -80°C | Up to 6 months | Store in a sealed container, protected from moisture and light. |
| -20°C | Up to 1 month | Store in a sealed container, protected from moisture and light. |
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Q3: My this compound solution has changed color. What does this indicate?
A change in the color of an this compound solution, or the appearance of turbidity, is a potential indicator of chemical degradation. It is strongly advised to discard any solution that shows visible changes and to prepare a fresh stock from a reliable source.
Q4: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?
Unexpected peaks in an HPLC chromatogram of an this compound sample are likely degradation products. This compound, being a phenethylamine (B48288) derivative, is susceptible to degradation under various stress conditions, including exposure to acidic or basic pH, high temperatures, light, and oxidizing agents.
Troubleshooting Guide for this compound Degradation
This guide provides a systematic approach to identifying and mitigating this compound degradation during experimental procedures.
Identifying Potential Degradation Issues
The first step in troubleshooting is to determine the potential source of degradation. Consider the following factors in your experimental workflow:
-
pH of Solutions: this compound is more stable in acidic conditions. Neutral or alkaline pH can accelerate degradation.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation.
-
Light Exposure: Protect this compound solutions from light, as photolytic degradation can occur.
-
Presence of Oxidizing Agents: Avoid contact with strong oxidizing agents.
-
Storage of Diluted Solutions: Freshly prepare diluted solutions for experiments whenever possible.
Workflow for Investigating Degradation
Caption: A workflow for systematically investigating this compound degradation.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727) or an appropriate solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Dissolve the stressed powder in the solvent to the original stock concentration for analysis.
-
Photolytic Degradation: Expose the this compound stock solution to direct sunlight for 48 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following HPLC method, adapted from studies on the structurally similar compound phenylephrine, can be used as a starting point for analyzing this compound and its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate, pH 4.7) and an organic modifier (e.g., methanol or acetonitrile). A common starting ratio is 80:20 (aqueous:organic). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm or 272 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Data Presentation: Expected Degradation of this compound
Based on studies of structurally related compounds, the following table summarizes the expected degradation of this compound under different stress conditions.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Moderate | Hydrolysis of the sulfonamide group. |
| Base Hydrolysis | Significant | Hydrolysis of the sulfonamide group and potential oxidation. |
| **Oxidation (H₂O₂) ** | Significant | Oxidation of the amine and hydroxyl groups. |
| Thermal | Minor to Moderate | General decomposition. |
| Photolytic | Significant | Photodegradation of the aromatic ring and side chain. |
Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the α1-adrenergic receptor.
HPLC Troubleshooting Guide for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Reduce sample concentration. - Adjust mobile phase pH to be more acidic. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Flush the column with a strong solvent or replace if necessary. |
| Ghost Peaks | - Contaminants in the mobile phase or injector. - Carryover from previous injections. | - Use HPLC-grade solvents and filter the mobile phase. - Clean the injector port and syringe. - Implement a needle wash step between injections. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase. - Detector lamp aging. | - Degas the mobile phase. - Purge the pump. - Use fresh, high-purity solvents. - Replace the detector lamp if necessary. |
| Poor Resolution | - Inappropriate mobile phase strength. - Column is not suitable for the separation. - Column degradation. | - Adjust the ratio of organic modifier in the mobile phase. - Try a different column chemistry (e.g., phenyl-hexyl). - Replace the column. |
References
Amidephrine Delivery in Superfusion Experiments: A Technical Support Center
Welcome to the technical support center for optimizing the delivery of Amidephrine in your superfusion experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to ensure the accuracy and reproducibility of your results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work with this selective alpha-1 adrenergic agonist.
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of this compound in superfusion experiments in a question-and-answer format.
Question: Why am I observing a weaker or inconsistent response to this compound over time?
Potential Causes and Solutions:
-
This compound Degradation: this compound, like other catecholamines, can be susceptible to degradation in aqueous solutions, especially at physiological pH and temperature.
-
Solution: Prepare fresh this compound solutions in your physiological buffer (e.g., Krebs-Henseleit solution) immediately before each experiment. If a stock solution is used, it should be prepared in an appropriate solvent, aliquoted, and stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
-
Adsorption to Tubing: this compound can adsorb to the surface of certain types of plastic tubing, leading to a lower effective concentration reaching your tissue preparation. Polyvinyl chloride (PVC) tubing is particularly known for this issue.
-
Solution: Whenever possible, use tubing made of materials with low drug adsorption properties, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), or polytetrafluoroethylene (PTFE). If PVC tubing is unavoidable, pre-equilibrate the tubing by running the this compound solution through it for a period before starting the experiment to saturate the binding sites.
-
-
Tachyphylaxis: Repeated or prolonged exposure to an agonist like this compound can lead to desensitization of the alpha-1 adrenergic receptors on the tissue, resulting in a diminished response.
-
Solution: Ensure adequate washout periods between applications of this compound to allow the receptors to resensitize. Optimize the concentration and duration of this compound application to the minimum required to elicit a stable response.
-
-
Inconsistent Flow Rate: Fluctuations in the perfusion pump's flow rate will lead to variable delivery of this compound to the tissue chamber.
-
Solution: Regularly calibrate your perfusion pump to ensure a consistent and accurate flow rate. Use a pump designed for low-volume, continuous delivery to minimize pulsation.
-
Question: My baseline tissue tension is drifting, affecting the response to this compound. What should I do?
Potential Causes and Solutions:
-
Inadequate Equilibration: The isolated tissue requires a stable environment to reach a steady baseline before drug application.
-
Solution: Allow the tissue to equilibrate in the superfusion chamber with a continuous flow of physiological buffer for a sufficient period (typically 30-60 minutes) before starting the experiment.
-
-
Temperature or pH Fluctuations: Changes in the temperature or pH of the superfusion buffer can affect tissue viability and contractility.
-
Tissue Viability Issues: The tissue may be damaged during dissection or may be degrading over the course of a long experiment.
-
Solution: Handle the tissue gently during preparation. Ensure the physiological salt solution is properly prepared and oxygenated.[1] If experiments are lengthy, consider preparing fresh tissue.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective alpha-1 adrenergic receptor agonist.[3] Binding of this compound to these receptors on smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction.
Q2: How should I prepare and store this compound stock solutions? A2: For long-term storage, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month. When preparing your working solution for the experiment, dilute the stock solution in your physiological buffer immediately before use.
Q3: What is a typical concentration range for this compound in superfusion experiments? A3: The effective concentration of this compound can vary depending on the tissue type and experimental conditions. A common starting point for constructing a concentration-response curve is to use a range from 10⁻⁹ M to 10⁻⁵ M.
Q4: How can I be sure of the final this compound concentration reaching my tissue? A4: The final concentration can be affected by dilution in the organ bath and adsorption to the tubing. To get a more accurate measure, you can collect the superfusate from the outlet of the chamber and measure the this compound concentration using a validated analytical method like high-performance liquid chromatography (HPLC). Alternatively, you can calibrate your system using a tracer dye to understand the dilution factor in your specific setup.
Q5: What are the key parameters to control in a superfusion system for consistent this compound delivery? A5: The most critical parameters are:
-
Stable Flow Rate: Ensures consistent delivery of the drug.
-
Constant Temperature: Maintains tissue viability and physiological relevance.
-
Stable pH: Crucial for both tissue health and the stability of this compound.
-
Appropriate Tubing Material: Minimizes drug loss due to adsorption.
Data Presentation
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: this compound Solution and Storage Parameters
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubility and stability for long-term storage. |
| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | Prevents degradation of the compound. |
| Working Solution | Freshly prepared in physiological buffer before each experiment | Minimizes degradation in aqueous solution at physiological pH and temperature. |
| Typical Concentration Range | 10⁻⁹ M to 10⁻⁵ M | Covers the typical range for generating a concentration-response curve for an alpha-1 agonist. |
Table 2: Impact of Tubing Material on Drug Adsorption (Data for structurally similar compounds)
| Tubing Material | Drug Loss (Approximate %) | Recommendation for this compound Delivery |
| Polyvinyl Chloride (PVC) | High (can be >50% for some drugs)[4] | Not recommended. If unavoidable, pre-equilibration is necessary. |
| Silicone | Variable, can be high for some compounds | Test for compatibility; may not be ideal. |
| Polyethylene (PE) | Low[5] | Recommended. |
| Polypropylene (PP) | Low | Recommended. |
| Polytetrafluoroethylene (PTFE) | Very Low | Highly Recommended. |
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Buffer (pH 7.4)
-
Prepare the following stock solutions:
-
Solution A: NaCl (118 mM), KCl (4.7 mM), KH₂PO₄ (1.2 mM), MgSO₄·7H₂O (1.2 mM), NaHCO₃ (25 mM). Dissolve in 900 mL of distilled water.
-
Solution B: CaCl₂·2H₂O (2.5 mM). Dissolve in 50 mL of distilled water.
-
Solution C: Glucose (11.1 mM). Dissolve in 50 mL of distilled water.
-
-
Combine the solutions: While continuously gassing Solution A with 95% O₂ / 5% CO₂, slowly add Solution B and then Solution C.
-
Adjust to final volume: Add distilled water to bring the total volume to 1 liter.
-
Confirm pH: The pH should be approximately 7.4 at 37°C when gassed with 95% O₂ / 5% CO₂.
Protocol 2: General Superfusion Experiment Workflow
-
System Setup: Assemble the superfusion system with a water-jacketed organ bath, a perfusion pump, and low-adsorption tubing.
-
Buffer Preparation: Prepare fresh Krebs-Henseleit buffer and continuously gas with 95% O₂ / 5% CO₂ in a reservoir maintained at 37°C.
-
Tissue Preparation: Carefully dissect the desired tissue (e.g., aortic ring, vas deferens) and mount it in the organ bath.
-
Equilibration: Superperfuse the tissue with buffer at a constant flow rate (e.g., 1-5 mL/min) for at least 30-60 minutes to allow it to equilibrate and establish a stable baseline tension.
-
This compound Preparation: During the equilibration period, prepare a series of concentrations of this compound in fresh, gassed Krebs-Henseleit buffer.
-
Drug Application: Switch the superfusion inlet to the lowest concentration of this compound and record the tissue response until a stable plateau is reached.
-
Washout: Switch the superfusion back to the drug-free buffer and allow the tissue response to return to baseline. Ensure the washout period is sufficient.
-
Concentration-Response Curve: Repeat steps 6 and 7 with increasing concentrations of this compound to construct a cumulative or non-cumulative concentration-response curve.
Mandatory Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
References
- 1. Frontiers | Vasomotor responses are similar between outbred UM-HET3 and inbred C57BL/6J male and female mouse mesenteric resistance arteries [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Agonist-induced isomerization of the alpha 1-adrenergic receptor: kinetic analysis using broken-cell and solubilized preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Problem-Solving in Patients with Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amidephrine-Induced Desensitization of Adrenergic Receptors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing Amidephrine-induced desensitization of adrenergic receptors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which adrenergic receptor does it target?
This compound is a sympathomimetic agent that acts as a selective agonist for alpha-1 adrenergic receptors.[1][2] It has been shown to have minimal to no effect on alpha-2 adrenoceptors.[1]
Q2: Does chronic exposure to this compound lead to desensitization of alpha-1 adrenergic receptors?
Yes, studies have demonstrated that chronic stimulation of alpha-1 adrenergic receptors with this compound results in significant physiological desensitization. This is observed as a depressed pressor and vasoconstrictor response to subsequent acute challenges with the agonist.[3][4]
Q3: What are the primary molecular mechanisms underlying alpha-1 adrenergic receptor desensitization?
The desensitization of alpha-1 adrenergic receptors is a multi-step process primarily involving:
-
Receptor Phosphorylation: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), particularly GRK2, and Protein Kinase C (PKC).[5][6][7][8]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This sterically hinders the receptor's interaction with G proteins, uncoupling it from downstream signaling pathways.[5]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, removing the receptors from the cell surface and further reducing the cellular response to the agonist.
Q4: How quickly does this compound-induced desensitization occur?
Q5: Are all alpha-1 adrenergic receptor subtypes equally susceptible to desensitization?
No, different alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) can exhibit different desensitization profiles. For example, in some systems, the α1B subtype has been shown to be more susceptible to desensitization than the α1A subtype.
Troubleshooting Guides
Problem 1: Diminished or absent cellular response to this compound in functional assays (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) accumulation).
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | 1. Reduce agonist exposure time: For initial characterization, use short stimulation times (1-5 minutes) to capture the peak response before significant desensitization occurs. 2. Perform time-course experiments: Characterize the onset and duration of desensitization by stimulating cells with this compound for varying lengths of time before measuring the functional response. 3. Allow for resensitization: After agonist treatment, wash cells thoroughly and incubate in agonist-free media for 1-2 hours to see if receptor function recovers. |
| Cell Line Issues | 1. Verify receptor expression: Confirm the presence and expression level of the target alpha-1 adrenergic receptor subtype in your cell line using techniques like Western blot or qPCR. 2. Check cell passage number: Use cells within a low passage number range, as receptor expression and signaling can change with excessive passaging. 3. Mycoplasma contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
| Assay Conditions | 1. Optimize agonist concentration: Perform a dose-response curve to determine the optimal EC50 and maximal effective concentration (EC100) of this compound for your specific assay and cell type. 2. Check buffer components: Ensure that the assay buffer does not contain any components that might interfere with Gq signaling or the detection method. |
Problem 2: High background or low signal-to-noise ratio in the IP-One HTRF assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | 1. Optimize cell seeding density: Titrate the number of cells per well to find the optimal density that gives a robust signal with low background. Too few cells will result in a weak signal, while too many can lead to high basal IP1 levels. |
| Inappropriate Stimulation Time | 1. Perform a time-course experiment: Stimulate cells with an EC80 concentration of this compound for different durations (e.g., 15, 30, 60, 90 minutes) to determine the time point of maximal IP1 accumulation. |
| Reagent Issues | 1. Check reagent stability: Ensure that the HTRF reagents (donor and acceptor) have been stored correctly and have not expired. Prepare fresh working solutions for each experiment. 2. Optimize LiCl concentration: While the kit provides LiCl, its optimal concentration can be cell-type dependent. If high background is an issue, consider titrating the LiCl concentration. |
| Reader Settings | 1. Verify reader compatibility and settings: Ensure your plate reader is HTRF certified and configured with the correct excitation and emission wavelengths and delay times as specified in the assay manual. |
Quantitative Data
Table 1: Comparison of Agonist Potencies at Alpha-1 Adrenergic Receptors
| Agonist | Receptor Subtype | Assay Type | EC50 / pA2 / Ki | Tissue/Cell Line |
| (-)-Amidephrine | α1 | Contraction | pA2 = 8.19 (vs. Prazosin) | Rat Vas Deferens |
| (-)-Phenylephrine | α1 | Contraction | pA2 = 8.48 (vs. Prazosin) | Rat Vas Deferens |
| (-)-Norepinephrine | α1A/α1B | [3H]prazosin binding | Ki ≈ 1.05 µM | Human Internal Mammary Artery |
| (-)-Epinephrine | α1A/α1B | [3H]prazosin binding | Ki ≈ 0.6 µM | Human Internal Mammary Artery |
| (-)-Norepinephrine | α1 | Inositol Phosphate Accumulation | EC50 ≈ 1 µM | Adult Rat Cardiomyocytes |
| (-)-Epinephrine | α1 | Inositol Phosphate Accumulation | Half-maximal stimulation ≈ 1-1.5 µM | Rat Liver Slices[3] |
Experimental Protocols
Protocol 1: Measuring this compound-Induced Inositol Monophosphate (IP1) Accumulation using HTRF
This protocol is adapted for a typical IP-One HTRF assay to measure the activation of Gq-coupled alpha-1 adrenergic receptors.
-
Cell Seeding:
-
Culture cells expressing the alpha-1 adrenergic receptor of interest to ~80% confluency.
-
Harvest cells and resuspend in the appropriate plating medium.
-
Seed cells into a 384-well white plate at a pre-optimized density and incubate overnight at 37°C, 5% CO2.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in stimulation buffer containing Lithium Chloride (LiCl) to generate a concentration range for the dose-response curve.
-
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate at 37°C for a pre-optimized duration (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Detection:
-
Add the HTRF IP1-d2 (acceptor) reagent to all wells.
-
Add the HTRF anti-IP1-Cryptate (donor) reagent to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data to determine the EC50 value for this compound.
-
Protocol 2: Assessing this compound-Induced β-Arrestin Recruitment
This protocol outlines a general procedure for a commercially available β-arrestin recruitment assay (e.g., PathHunter®).
-
Cell Handling:
-
Use a cell line stably co-expressing the alpha-1 adrenergic receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Plate the cells in a 384-well white assay plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
-
Cell Stimulation:
-
Add the diluted this compound to the cells.
-
Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the PathHunter® detection reagent mixture to all wells.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Read the chemiluminescent signal on a plate reader.
-
Plot the signal against the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
Visualizations
Caption: this compound signaling and desensitization pathway at the α1-adrenergic receptor.
Caption: Experimental workflow for the IP-One HTRF assay.
Caption: Troubleshooting logic for a diminished cellular response to this compound.
References
- 1. Time course of alpha 2-adrenoceptor desensitization induced by adrenaline infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. corning.com [corning.com]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 6. GPCR activation and GRK2 assembly by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Desensitization of alpha-1 adrenergic receptor-mediated vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amidephrine In Vivo Cardiovascular Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular responses to Amidephrine in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular response to this compound administration in vivo?
A: this compound is a selective alpha-1 adrenergic receptor agonist.[1] Its primary, expected effect is vasoconstriction of arterial resistance vessels, leading to a dose-dependent increase in systemic blood pressure (hypertension).[2][3] Concurrently, this rise in blood pressure typically triggers a baroreceptor reflex, resulting in a compensatory decrease in heart rate (reflex bradycardia).[2][4][5][6]
Q2: My experiment shows an increase in blood pressure, but no change or an increase in heart rate. What could be the cause?
A: This is a common deviation. The expected reflex bradycardia is mediated by the vagus nerve.[2] Several factors could explain its absence:
-
Anesthetic Choice: Certain anesthetics can suppress the baroreceptor reflex. The cardiovascular effects of this compound have been studied in both anesthetized and unanesthetized animals, and the choice of agent can significantly alter outcomes.[2][6]
-
Concomitant Medications: Drugs with anticholinergic properties (like atropine) can block the vagal nerve input to the heart, thereby abolishing the reflex bradycardia.[2][5]
-
Surgical Preparation: If a bilateral vagotomy has been performed as part of the experimental preparation, the reflex pathway is interrupted, and bradycardia will not occur.[2]
-
Drug Interactions: Certain medications may enhance tachycardic activities, potentially overriding the bradycardic reflex.[7]
Q3: I observed a much weaker (or stronger) pressor response than reported in the literature. Why?
A: The vasopressor potency of this compound can vary significantly. Key factors include:
-
Animal Species: The molar potency of this compound compared to other alpha-1 agonists like phenylephrine (B352888) differs between species such as dogs, cats, and rats.[2]
-
Route of Administration: The route of delivery (e.g., intravenous, intraperitoneal, oral) dramatically affects the bioavailability and onset of action, thus altering the observed pressor response.[2]
-
Drug Vehicle and Stability: Ensure the this compound mesylate is fully dissolved in a suitable, pH-neutral vehicle and has not degraded.
Q4: Can this compound directly affect the heart, aside from the reflex response?
A: While the primary effect is on peripheral vasculature, some secondary cardiac effects have been noted. In isolated heart preparations, this compound produced only minor changes in myocardial contractile force and heart rate.[2] However, in an in vivo mouse model, phenylephrine, a similar α1-agonist, was shown to increase stroke volume.[6][8] This was suggested to be a result of increased preload from venous constriction and a longer diastolic filling time due to the reflex bradycardia.[6]
Q5: Is it possible to observe hypotension following this compound administration?
A: Hypotension is a highly unexpected response to a selective alpha-1 agonist. Its occurrence would suggest a critical experimental issue or a toxicological event. In cases of severe overdose with alpha-agonists, an initial transient hypertension may be followed by cardiovascular collapse and hypotension, though this is more characteristic of alpha-2 agonist toxicity.[9] If hypotension is observed, immediately check the drug concentration, dosage calculations, and the animal's physiological state (e.g., for signs of severe distress or anesthesia overdose).
Troubleshooting Guide for Unexpected Cardiovascular Responses
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| No Reflex Bradycardia (Heart rate is stable or increased despite a rise in blood pressure) | 1. Baroreflex Suppression: The anesthetic agent may be inhibiting the baroreceptor reflex arc. 2. Vagal Pathway Interruption: Surgical procedures (e.g., vagotomy) may have severed the vagal nerve. 3. Pharmacological Blockade: Unintended administration of a substance with anticholinergic properties (e.g., atropine).[5] | 1. Review Anesthesia Protocol: Compare your anesthetic regimen with established protocols for cardiovascular studies. Consider a different agent if reflex integrity is critical. 2. Verify Surgical Integrity: Confirm that the vagus nerve is intact if it is not an intended part of the experimental design. 3. Check All Administered Compounds: Review all drugs and solutions given to the animal for potential confounding anticholinergic effects. |
| Blunted or Absent Hypertensive Response | 1. Incorrect Dosing/Concentration: Calculation error, degradation of the this compound stock solution, or improper administration. 2. Drug Interaction: Co-administration of a vasodilator, alpha-antagonist, or certain anesthetics.[7] 3. Physiological State: The animal may be in a state of cardiovascular compromise or have a saturated response from high endogenous catecholamines. | 1. Verify Drug Preparation: Prepare a fresh stock solution of this compound. Double-check all dosage calculations. Confirm the administration route (e.g., ensure an IV line is patent). 2. Isolate the Variable: Run a control experiment with this compound alone to establish a baseline response before introducing other agents. 3. Monitor Baseline Vitals: Ensure the animal's baseline blood pressure and heart rate are stable and within a normal range before drug administration. |
| Extreme Hypertension and/or Arrhythmias | 1. Overdose: Significant error in dose calculation or administration. 2. Drug Interaction: Synergistic effects with other sympathomimetic agents or MAO inhibitors.[10] 3. Pre-existing Condition: The animal model may have underlying hypertension or cardiac abnormalities. | 1. Immediately Cease Administration: Stop the infusion or further administration. 2. Review Calculations: Re-calculate the dose immediately. 3. Screen for Interactions: Check for potential interactions if other drugs were used. For future experiments, reduce the dose and titrate up slowly.[10] |
| High Variability Between Animals | 1. Genetic Differences: Outbred animal stocks can have significant genetic variability leading to different physiological responses. 2. Inconsistent Surgical Preparation: Minor differences in surgical plane or electrode placement can alter measurements. 3. Variable Anesthetic Depth: Fluctuations in the depth of anesthesia can significantly impact cardiovascular parameters. | 1. Standardize Animal Model: Use an inbred strain if possible to reduce genetic variability. 2. Refine Surgical Technique: Ensure consistent and precise surgical procedures for all animals. 3. Maintain Consistent Anesthesia: Use a vaporizer for precise control over anesthetic depth and continuously monitor vital signs to ensure a stable plane of anesthesia. |
Quantitative Data Summary
The following tables summarize the vasopressor potency of this compound from comparative studies.
Table 1: Comparative Vasopressor Molar Potency (this compound vs. Phenylephrine)
| Animal Model | Route of Administration | Molar Potency Ratio (this compound : Phenylephrine) | Reference |
| Anesthetized Dogs | Intravenous (i.v.) | 1 : 1.9 | [2] |
| Anesthetized Cats | Intravenous (i.v.) | 1 : 2.1 | [2] |
| Unanesthetized Rats | Intraperitoneal (i.p.) | 5.7 : 1 | [2] |
| Unanesthetized Rats | Oral (p.o.) | 3.7 : 1 | [2] |
Data adapted from Stanton et al. (1965). The duration of action for this compound was noted to be longer than phenylephrine in each case.[2]
Table 2: Hemodynamic Effects of this compound & Phenylephrine in Anesthetized Mice
| Parameter | Phenylephrine Response | Reference |
| Blood Pressure | Significantly Increased | [6][8] |
| Heart Rate | Significantly Decreased (Reflex Bradycardia) | [6][8] |
| Total Peripheral Resistance | Significantly Increased | [6][8] |
| Stroke Volume | Significantly Increased | [6][8] |
| Cardiac Output | No Significant Change | [6][8] |
This table reflects the typical response to a potent alpha-1 agonist like Phenylephrine, which is analogous to the expected response from this compound.
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in Anesthetized Mice
This protocol is based on the methodology for studying phenylephrine, a pharmacologically similar α1-agonist.[6][8][11]
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Intubate the animal endotracheally and provide mechanical ventilation to maintain physiological stability.
-
-
Instrumentation for Hemodynamic Monitoring:
-
Blood Pressure: Insert a solid-state catheter into the aortic arch via the carotid artery for direct and continuous blood pressure measurement.
-
Cardiac Output/Blood Flow: Place a flow probe around the ascending aorta to measure blood flow.
-
Electrocardiogram (ECG): Place needle electrodes on the extremities to monitor heart rate and rhythm.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via a chosen route (e.g., intraperitoneal injection or via a cannulated jugular vein for intravenous infusion).
-
-
Data Acquisition:
-
Record all parameters (blood pressure, blood flow, ECG) continuously before, during, and after drug administration to establish a baseline and measure the response.
-
-
Optional - Controlling for Heart Rate:
-
To isolate vascular effects from cardiac reflex changes, the right atrium can be electrically paced at a controlled frequency. This allows for the assessment of blood pressure and peripheral resistance changes independent of heart rate fluctuations.[6]
-
Visualizations
Caption: Signaling pathway of this compound via the Alpha-1 Adrenergic Receptor.
Caption: Workflow for in vivo cardiovascular assessment of this compound.
Caption: Troubleshooting logic for unexpected in vivo experimental results.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-II: Cardiovascular actions of a new sympathomimetic amine-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 4. This compound--II: CARDIOVASCULAR ACTIONS OF A NEW SYMPATHOMIMETIC AMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Potential cardiovascular adverse events when phenylephrine is combined with paracetamol: simulation and narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Amidephrine's α1-Selectivity with Prazosin Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amidephrine (B1664861), a selective α1-adrenergic receptor agonist, and the validation of its selectivity through antagonism by prazosin (B1663645). Experimental data, detailed protocols, and comparisons with alternative α1-adrenergic agents are presented to support researchers in their pharmacological studies.
Introduction to this compound and Prazosin
This compound is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenoceptors. This selectivity makes it a valuable tool in research for investigating the physiological and pathological roles of the α1-adrenergic system. Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of α1-adrenoceptors. Its high affinity for these receptors allows for the effective and competitive blockade of α1-agonist-induced responses, making it the gold standard for validating the α1-selectivity of compounds like this compound.
Quantitative Analysis of Receptor Binding and Potency
The interaction of this compound and prazosin with α1-adrenoceptors, along with a comparison to other relevant ligands, is summarized in the tables below. These data are crucial for understanding the selectivity and potency of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Prazosin | α1A | 0.17 | [1] |
| α1B | 0.23 | [1] | |
| α1D | 0.50 | [1] | |
| Urapidil | α1A | ~0.6 | [2] |
| α1B | ~45 | [2] |
Table 1: Binding Affinities (Ki) of α1-Adrenergic Antagonists. Lower Ki values indicate higher binding affinity. Prazosin demonstrates high affinity across all three α1-adrenoceptor subtypes, while Urapidil shows selectivity for the α1A subtype.
| Agonist | Antagonist | Preparation | pA2 Value | Reference |
| (-)-Amidephrine | Prazosin | Rat Vas Deferens | 8.19 and 8.48 | [3] |
| (-)-Phenylephrine | Prazosin | Rat Vas Deferens | 8.48 | [3] |
| Phenylephrine (B352888) | Prazosin | Rat Thoracic Aorta | 9.9 | [4] |
| Norepinephrine | Urapidil | Rat Femoral Artery | Not specified, competitive | [5] |
Table 2: Antagonist Potency (pA2) in Functional Assays. The pA2 value represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. The similar pA2 values for prazosin against both this compound and phenylephrine suggest they act on the same receptor.[3]
| Agonist | Receptor Subtype | Potency (pEC50 / pD2) | Reference |
| Phenylephrine | α1A (Human) | 5.7 | [6] |
| α1B (Human) | 5.5 | [6] | |
| α1D (Human) | 6.1 | [6] | |
| Cirazoline (B1222771) | α1A (Human) | High | [7] |
| α1B (Human) | Partial Agonist | [7] | |
| α1D (Human) | Partial Agonist | [7] |
Table 3: Agonist Potency at α1-Adrenoceptor Subtypes. pEC50 or pD2 values are the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the interaction between this compound and prazosin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of prazosin and other antagonists for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Radioligand: [3H]prazosin.
-
Unlabeled ligands (prazosin, this compound, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of the unlabeled competitor ligand.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]prazosin binding). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Vascular Smooth Muscle Contraction and Schild Analysis
This in-vitro functional assay measures the ability of an agonist to induce contraction in isolated vascular tissue and how an antagonist can inhibit this effect.
Objective: To determine the potency of this compound and the competitive nature of prazosin antagonism through Schild analysis.
Materials:
-
Isolated vascular tissue (e.g., rat thoracic aorta, vas deferens).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
Agonist: (-)-Amidephrine or other α1-agonists.
-
Antagonist: Prazosin at various concentrations.
Procedure:
-
Tissue Preparation: The vascular tissue is dissected and mounted in the organ baths under optimal resting tension.
-
Equilibration: The tissue is allowed to equilibrate for a set period (e.g., 60-90 minutes).
-
Control Concentration-Response Curve: A cumulative concentration-response curve to the agonist (e.g., this compound) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (prazosin) for a predetermined time (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
Repeat: Steps 4 and 5 are repeated with increasing concentrations of the antagonist.
-
Schild Plot Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. A linear regression of this plot yields the pA2 value from the x-intercept and the slope. A slope not significantly different from unity is indicative of competitive antagonism.[3]
Mandatory Visualizations
Signaling Pathway of α1-Adrenoceptor Activation
Caption: α1-Adrenergic receptor signaling pathway and prazosin antagonism.
Experimental Workflow for Schild Analysis
Caption: Experimental workflow for determining pA2 via Schild analysis.
Conclusion
The experimental data strongly support the classification of this compound as a selective α1-adrenoceptor agonist. The competitive antagonism demonstrated by prazosin, evidenced by parallel rightward shifts in concentration-response curves and Schild plot slopes not significantly different from unity, provides a robust validation of this compound's mechanism of action.[3] For researchers investigating the α1-adrenergic system, the combination of this compound as a selective agonist and prazosin as a potent, competitive antagonist offers a reliable pharmacological toolset. The provided data and protocols serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. Identification of alpha 1-adrenoceptor subtypes involved in the antinatriuretic response to intrarenal infusion of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radioligand binding assays: Topics by Science.gov [science.gov]
- 3. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. go.drugbank.com [go.drugbank.com]
Amidephrine vs. Norepinephrine: A Comparative Guide on Renal Artery Constriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of amidephrine (B1664861) (phenylephrine) and norepinephrine (B1679862) on renal artery constriction, supported by experimental data and detailed methodologies.
Executive Summary
This compound (phenylephrine) and norepinephrine are both potent vasoconstrictors that act on adrenergic receptors. Norepinephrine, a mixed α and β-adrenergic agonist, and this compound, a selective α1-adrenergic agonist, both induce constriction of the renal arteries. This constriction can impact renal blood flow (RBF) and glomerular filtration rate (GFR). While both substances utilize the α1-adrenergic signaling pathway to induce vasoconstriction, the presence of β-adrenergic activity in norepinephrine can lead to more complex systemic and renal hemodynamic effects. This guide synthesizes available experimental data to delineate the similarities and differences in their actions on the renal vasculature.
Data Presentation: this compound vs. Norepinephrine on Renal Hemodynamics
| Parameter | This compound (Phenylephrine) | Norepinephrine | Key Findings & Citations |
| Receptor Specificity | Selective α1-adrenergic agonist | α1, α2, and β1-adrenergic agonist | This compound's selectivity targets it to vascular smooth muscle, while norepinephrine has broader effects, including on the heart.[1] |
| Renal Blood Flow (RBF) | Can be maintained or increased in certain contexts, but high doses can cause reductions. | Effects are dose and context-dependent; can increase, decrease, or have no change on RBF. In some cases, it causes a decrease in renal vascular ohmic resistance.[2][3][4] | The overall effect on RBF is a complex interplay between direct vasoconstriction and systemic hemodynamic changes. |
| Glomerular Filtration Rate (GFR) | Can increase GFR. | Can increase GFR.[5][6] | Both agents can impact GFR, with the net effect depending on the balance of afferent and efferent arteriolar constriction and changes in systemic blood pressure. |
| Renal Vascular Resistance (RVR) | Increases RVR through direct α1-mediated vasoconstriction. | Can have variable effects; some studies show a decrease in renal vascular ohmic resistance.[2] | Norepinephrine's β-adrenergic effects can sometimes counteract α-mediated vasoconstriction. |
| Mechanism of Vasoconstriction | Primarily through α1-adrenergic receptor activation, leading to increased intracellular Ca2+. | Primarily through α1-adrenergic receptor activation, leading to increased intracellular Ca2+. | Both agents share the same fundamental signaling pathway for vasoconstriction in renal artery smooth muscle. |
Signaling Pathways
Both this compound and norepinephrine induce renal artery constriction primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells.
Caption: Signaling pathway for this compound and Norepinephrine-induced vasoconstriction.
Experimental Protocols
Isolated Perfused Kidney Preparation
This ex vivo method allows for the direct assessment of vascular responses to pharmacological agents without systemic influences.[7][8][9][10][11]
Objective: To measure the change in perfusion pressure in an isolated kidney in response to this compound and norepinephrine, indicating vasoconstriction.
Materials:
-
Krebs-Henseleit buffer (aerated with 95% O2 / 5% CO2)
-
Bovine Serum Albumin (BSA)
-
This compound and Norepinephrine stock solutions
-
Perfusion apparatus with a pressure transducer
-
Dissection tools
-
Experimental animal (e.g., mouse or rat)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a laparotomy to expose the abdominal aorta and renal artery.
-
Carefully dissect the renal artery and surrounding tissue.
-
Cannulate the renal artery with a perfusion cannula connected to the perfusion apparatus.
-
Start the perfusion with Krebs-Henseleit buffer containing BSA at a constant flow rate.
-
Monitor and record the baseline perfusion pressure.
-
Administer increasing concentrations of this compound or norepinephrine into the perfusate.
-
Record the change in perfusion pressure at each concentration.
-
A higher perfusion pressure at a constant flow rate indicates increased vascular resistance and thus vasoconstriction.
Caption: Workflow for the isolated perfused kidney experiment.
Renal Artery Doppler Ultrasonography
This non-invasive in vivo technique measures blood flow velocity in the renal artery, from which constriction can be inferred.
Objective: To assess changes in renal artery blood flow velocity and resistive index (RI) in response to systemic administration of this compound or norepinephrine.
Materials:
-
High-frequency ultrasound machine with Doppler capabilities
-
Experimental animal
-
This compound and Norepinephrine for systemic infusion
Procedure:
-
Anesthetize the animal and place it in a supine position.
-
Use the ultrasound probe to locate the abdominal aorta and the origin of the renal artery.
-
Obtain a baseline spectral Doppler waveform from the renal artery.
-
Measure the peak systolic velocity (PSV), end-diastolic velocity (EDV), and calculate the Resistive Index (RI = [PSV - EDV] / PSV).
-
Administer a systemic infusion of this compound or norepinephrine.
-
Repeat Doppler measurements at set time intervals during and after the infusion.
-
An increase in PSV and RI is indicative of increased vascular resistance and constriction.
Conclusion
Both this compound and norepinephrine are effective vasoconstrictors of the renal artery, acting primarily through the α1-adrenergic pathway. The choice between these agents in a research or clinical setting will depend on the desired specificity of action. This compound offers selective α1-adrenergic agonism, leading to a more direct vasoconstrictor effect. In contrast, norepinephrine's additional β-adrenergic activity can introduce confounding variables such as changes in heart rate and cardiac output, which can indirectly influence renal hemodynamics. The experimental protocols outlined in this guide provide robust methods for further elucidating the nuanced differences in their effects on renal artery constriction.
References
- 1. oatext.com [oatext.com]
- 2. Noradrenaline and the kidney: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Pulmcrit - An alternative viewpoint on phenylephrine infusions [emcrit.org]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Isolated Perfused Kidney Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Amidephrine and Other Sympathomimetic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Amidephrine with other prominent sympathomimetic amines, including Norepinephrine, Phenylephrine, Methoxamine, and Cirazoline. The information is compiled from various experimental studies to aid in research and development efforts within the pharmaceutical and biomedical fields.
Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism
This compound, along with the other sympathomimetic amines discussed here, exerts its primary effects by acting as an agonist at alpha-1 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, most notably vasoconstriction.[2][3][4]
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation
The binding of an agonist like this compound to the alpha-1 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade as depicted below.
References
Validating Amidephrine's Mechanism of Action: A Comparative Guide for New Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Amidephrine, a selective alpha-1 adrenergic receptor agonist, in a novel animal model. It offers a comparative analysis with the well-established alpha-1 agonist, Phenylephrine, and the antagonist, Prazosin, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of Alpha-1 Adrenergic Receptor Ligands
This compound's efficacy is benchmarked against Phenylephrine, a standard alpha-1 adrenergic agonist, and Prazosin, a selective alpha-1 antagonist. The following table summarizes their performance characteristics based on available data. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Receptor Target | Binding Affinity (Ki) | Potency (EC50) | Efficacy (Emax) |
| This compound | Alpha-1 Adrenergic Receptor | Data not readily available; activity is competitively antagonized by Prazosin, suggesting action at the same site as Phenylephrine.[1] | Not explicitly quantified in reviewed literature; demonstrated selective alpha-1 agonist activity.[1] | Not explicitly quantified. |
| Phenylephrine | Alpha-1 Adrenergic Receptor | pKi values: 5.86 (α1D), 4.87 (α1B), 4.70 (α1A).[2] Ki: ~1 µM (rat aorta).[3] | ~1 µM (rat aorta, contraction).[4] | Induces significant vasoconstriction and increases in blood pressure.[5][[“]] |
| Prazosin | Alpha-1 Adrenergic Receptor | Ki: ~0.1-1 nM (rat brain and aorta).[7][8] | Acts as an antagonist; does not have an EC50 for agonistic effects. | Acts as a competitive antagonist, blocking the effects of agonists like Phenylephrine and this compound.[1] |
Elucidating the Signaling Pathway
This compound, as an alpha-1 adrenergic agonist, is expected to activate the Gq-coupled protein signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a physiological response.
This compound Signaling Pathway
Experimental Workflow for Validation
A systematic approach is crucial for validating this compound's mechanism of action in a new animal model. The following workflow outlines the key experimental stages.
Experimental Validation Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for the specific animal model and tissue being investigated.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to alpha-1 adrenergic receptors.
Materials:
-
Tissue homogenate from the new animal model expressing alpha-1 adrenergic receptors.
-
[³H]-Prazosin (radioligand).
-
This compound, Phenylephrine (unlabeled ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.[9][10]
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-Prazosin and increasing concentrations of unlabeled this compound or Phenylephrine.[11]
-
Incubation: Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[10]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay measures the functional consequence of alpha-1 adrenergic receptor activation by quantifying the accumulation of the second messenger, inositol phosphate.
Materials:
-
Cultured cells from the new animal model expressing alpha-1 adrenergic receptors.
-
[³H]-myo-inositol.
-
LiCl solution.
-
This compound, Phenylephrine.
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[12]
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.[13]
-
Stimulation: Add varying concentrations of this compound or Phenylephrine and incubate for a specified time.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid precipitation).
-
Separation: Separate the inositol phosphates from other cellular components using Dowex anion-exchange chromatography.[12]
-
Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of the agonist to determine the EC50.
Intracellular Calcium Mobilization Assay
This assay directly measures the release of intracellular calcium, a key event downstream of IP3 production.
Materials:
-
Cultured cells from the new animal model expressing alpha-1 adrenergic receptors.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[14][15]
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
This compound, Phenylephrine.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Loading: Incubate the cells with the fluorescent calcium indicator dye in HBSS. The dye will be taken up by the cells and cleaved to its active, calcium-sensitive form.[16][17]
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Stimulation: Add varying concentrations of this compound or Phenylephrine to the cells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time using a plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[18]
-
Data Analysis: Plot the peak change in fluorescence against the log concentration of the agonist to determine the EC50.
Alternative Animal Models
While validating this compound in a new animal model is the primary focus, it is valuable to consider established and innovative alternatives for studying alpha-1 adrenergic receptor function.
-
Transgenic Mice: Mice overexpressing specific alpha-1 adrenergic receptor subtypes can be used to elucidate the specific roles of each subtype in mediating the effects of this compound.[3]
-
Knockout Mice: Mice with targeted deletion of one or more alpha-1 adrenergic receptor subtypes are crucial for determining which subtype is essential for this compound's action.[3]
-
Chemical Genetics and Optogenetics: These novel approaches allow for the precise temporal and spatial control of GPCR activity in vivo, offering a more nuanced understanding of receptor function compared to traditional models.[19][20][21]
By employing this comprehensive guide, researchers can systematically and rigorously validate the mechanism of action of this compound in any new animal model, contributing to a deeper understanding of its therapeutic potential.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. bu.edu [bu.edu]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Intracellular Calcium Mobilization [bio-protocol.org]
- 19. Employing novel animal models in the design of clinically efficacious GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of Next-Generation G Protein–Coupled Receptor Drugs: Linking Novel Pharmacology and In Vivo Animal Models | Annual Reviews [annualreviews.org]
- 21. Design of Next-Generation G Protein-Coupled Receptor Drugs: Linking Novel Pharmacology and In Vivo Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Amidephrine and Clonidine on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Amidephrine and Clonidine, focusing on their distinct effects on the central nervous system (CNS). While both are adrenergic agonists, their differential receptor selectivity leads to opposing physiological and neurological outcomes. This document synthesizes available experimental data to offer a clear comparison of their mechanisms of action, pharmacokinetics, and functional consequences within the CNS.
Introduction
This compound is a selective α1-adrenergic receptor agonist, primarily utilized as a vasoconstrictor for nasal decongestion.[1][2] In contrast, Clonidine is a centrally acting α2-adrenergic receptor agonist, widely prescribed for the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and in the management of withdrawal syndromes.[3][4] Their opposing receptor affinities dictate their profoundly different impacts on the central nervous system, with this compound generally exhibiting stimulatory potential and Clonidine demonstrating sedative and sympatholytic properties.[5][6]
Mechanism of Action at the Cellular Level
The central effects of this compound and Clonidine are rooted in their interaction with distinct adrenergic receptor subtypes, which are coupled to different G-protein signaling cascades.
-
This compound (α1-Agonist): this compound binds to α1-adrenergic receptors, which are coupled to Gq proteins.[7][8] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to the phosphorylation of various downstream targets, resulting in neuronal excitation.[9]
-
Clonidine (α2-Agonist): Clonidine activates α2-adrenergic receptors, which are coupled to Gi proteins.[10][11] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][11] The reduction in cAMP decreases the activity of protein kinase A (PKA) and leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[12] This inhibitory action is the basis for Clonidine's sedative, analgesic, and sympatholytic effects.[4][6]
Data Presentation: Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Clonidine. Data for this compound, particularly regarding CNS parameters, is limited in the public domain.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Affinity (K_i) | Tissue/Assay |
| This compound | α1-Adrenergic | Data not readily available in public CNS-specific assays. Characterized as a selective α1-agonist.[13][14] | Rat Vas Deferens[13] |
| Clonidine | α2-Adrenergic | ~1-10 nM | Calf Frontal Cortex[15] |
| Imidazoline I1 | High Affinity (K_d = 51 nM for non-adrenergic sites) | Human Brain[16] | |
| α1-Adrenergic | Lower affinity (α2:α1 selectivity ratio ~200:1 to 220:1)[11][17] | Various |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Clonidine |
| Bioavailability | Data not readily available | 70-100% (oral)[3][6] |
| Protein Binding | Data not readily available | 20-40%[3][12] |
| Metabolism | Data not readily available | Hepatic (inactive metabolites)[11][12] |
| Half-life | Data not readily available | 6-23 hours[6][11] |
| Excretion | Data not readily available | 65% unchanged in urine, 20% in feces[6][12] |
| CNS Penetration | Assumed due to sympathomimetic effects | Yes, highly lipid-soluble[6] |
Comparative CNS Effects
The opposing mechanisms of action of this compound and Clonidine translate into distinct and often opposite effects on the central nervous system.
Table 3: Summary of Central Nervous System Effects
| CNS Effect | This compound (α1-Agonist) | Clonidine (α2-Agonist) |
| Sympathetic Outflow | Potential for increase (centrally mediated pressor effects) | Decrease (sympatholytic)[6][18] |
| Sedation | Unlikely; may cause restlessness and excitability[5][19] | Yes[6][11] |
| Analgesia | No established analgesic effect | Yes[4][6] |
| Cognition | May enhance cognition at optimal levels, but high levels can be detrimental[9] | Can improve prefrontal cortex function (ADHD treatment)[10] |
| Blood Pressure (Central) | Can contribute to an increase in blood pressure[5] | Decreases blood pressure[3] |
| Anxiolysis | Unlikely; may induce anxiety[5] | Yes |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the central effects of adrenergic agonists like this compound and Clonidine.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for specific receptor subtypes.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., cortex, brainstem) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the adrenergic receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]prazosin for α1 receptors, [³H]clonidine for α2 receptors) at various concentrations of the unlabeled test compound (this compound or Clonidine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (K_i), which reflects the affinity of the test compound for the receptor.
In Vivo Electrophysiology
Objective: To measure the effect of a compound on the firing rate of neurons in specific brain regions.
Protocol:
-
Animal Preparation: An anesthetized animal (e.g., rat) is placed in a stereotaxic frame. A recording microelectrode is lowered into the target brain region (e.g., locus coeruleus for α2 effects, cortical neurons for α1 effects).
-
Drug Administration: The test compound is administered systemically (e.g., intravenously) or locally via microiontophoresis directly onto the neuron being recorded.
-
Recording: The spontaneous or evoked firing rate of the neuron is recorded before, during, and after drug administration.
-
Data Analysis: Changes in the neuronal firing rate are quantified and analyzed to determine the excitatory or inhibitory effects of the compound.
Behavioral Models
Objective: To assess the functional consequences of a compound on CNS-mediated behaviors.
Protocol (for Sedation - relevant to Clonidine):
-
Apparatus: An open-field arena is used to measure locomotor activity.
-
Procedure: Animals (e.g., mice or rats) are administered the test compound or vehicle. They are then placed in the open-field arena, and their activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated tracking system.
-
Data Analysis: A significant decrease in locomotor activity compared to the control group is indicative of a sedative effect.
Protocol (for Analgesia - relevant to Clonidine):
-
Apparatus: A tail-flick or hot-plate apparatus is used to measure the nociceptive threshold.
-
Procedure: The baseline latency for the animal to withdraw its tail from a heat source is measured. The test compound or vehicle is then administered, and the latency is re-measured at various time points.
-
Data Analysis: An increase in the withdrawal latency indicates an analgesic effect.[20]
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
This compound and Clonidine, despite both being adrenergic agonists, exhibit fundamentally different profiles of action on the central nervous system due to their selective agonism at α1 and α2 receptors, respectively. This compound's α1-agonism suggests a role in neuronal excitation, with potential implications for arousal and cognition, though its central effects are not well-documented. In stark contrast, Clonidine's α2-agonism leads to well-established sedative, analgesic, and sympatholytic effects by inhibiting neuronal activity. This comparative guide highlights the critical importance of receptor subtype selectivity in determining the pharmacological outcomes of drugs targeting the adrenergic system in the CNS. Further research into the specific CNS effects of selective α1-agonists like this compound is warranted to fully understand their therapeutic potential and to draw a more complete comparative picture with well-characterized drugs such as Clonidine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Clonidine in Adults as a Sedative Agent in the Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 9. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. amidefrine [drugcentral.org]
- 16. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. litfl.com [litfl.com]
- 18. droracle.ai [droracle.ai]
- 19. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 20. Desensitization to the behavioral effects of alpha 2-adrenergic agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amidephrine's Binding Affinity for Adrenergic Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the binding characteristics of Amidephrine and other key adrenergic agonists.
This guide provides a detailed comparison of the binding affinity of this compound for various adrenergic receptor subtypes. For a comprehensive analysis, its performance is benchmarked against well-established adrenergic agonists: Phenylephrine, Norepinephrine, Epinephrine, Isoproterenol, and Clonidine. The data presented herein is crucial for understanding the selectivity and potential therapeutic applications of this compound.
Binding Affinity Profile of Adrenergic Agonists
To provide a comparative framework, the following table summarizes the binding affinities (Ki in nM) of several key adrenergic agonists across the major adrenergic receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | Selective α1 Agonist | N/A | N/A | No Effect | N/A | N/A | N/A | N/A | N/A |
| Phenylephrine | 5.8 | 39.8 | 3.7 | 4600 | 1800 | 5000 | >10000 | >10000 | >10000 |
| Norepinephrine | 46 | 130 | 45 | 1.9 | 19 | 1.1 | 40 | 1100 | 4800 |
| Epinephrine | 40 | 81 | 30 | 1.6 | 13 | 1.0 | 27 | 26 | 1800 |
| Isoproterenol | 2800 | 3300 | 2500 | >10000 | >10000 | >10000 | 10 | 10 | 100 |
| Clonidine | 1800 | 2800 | 1200 | 1.5 | 120 | 5.2 | >10000 | >10000 | >10000 |
N/A: Data not available. "No Effect" indicates that the compound did not show significant activity at the tested concentrations in the cited study.
Experimental Protocols
The determination of binding affinity is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which is a standard method to determine the Ki of an unlabeled compound (like this compound) against a known radiolabeled ligand.
General Radioligand Competition Binding Assay Protocol
This protocol outlines the key steps for determining the binding affinity of a test compound for a specific adrenergic receptor subtype expressed in a cell line.
1. Membrane Preparation:
-
Culture cells expressing the specific human adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the α1A-adrenergic receptor gene).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand with high affinity and selectivity for the receptor subtype being studied (e.g., [3H]-Prazosin for α1 receptors).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known, potent unlabeled antagonist.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Adrenergic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon agonist binding. The major subtypes are coupled to distinct G-proteins, leading to different downstream effects.[2][3]
-
α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors (Gi-coupled): Agonist binding to α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (Gs-coupled): Activation of all three β-receptor subtypes stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).
Below are diagrams illustrating these signaling pathways and a typical experimental workflow for determining binding affinity.
References
Amidephrine's Differential Effects in Various Smooth Muscle Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of amidephrine (B1664861), a selective α1-adrenergic receptor agonist, on various smooth muscle tissues. Its performance is contrasted with other commonly used α1-adrenergic agonists, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in drug development and related fields.
Introduction to this compound and Alpha-1 Adrenergic Agonists
This compound is a sympathomimetic agent that selectively activates α1-adrenergic receptors. These receptors are integral to the sympathetic nervous system's regulation of smooth muscle tone.[1] Activation of α1-adrenergic receptors on smooth muscle cells typically leads to a contractile response. This is mediated through a Gq-protein coupled signaling pathway that results in an increase in intracellular calcium concentration.[2]
This guide will compare the effects of this compound with other α1-adrenergic agonists, namely phenylephrine (B352888), norepinephrine, methoxamine (B1676408), and oxymetazoline (B75379), across vascular, uterine, gastrointestinal, and bronchial smooth muscle tissues.
Comparative Efficacy and Potency of α1-Adrenergic Agonists
The following tables summarize the quantitative data on the potency (EC50) and maximum effect (Emax) of this compound and its alternatives in different smooth muscle tissues. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while Emax is the maximum response achievable with the agonist.
Note: Direct comparative studies for all agonists across all tissue types are limited. Data presented here is compiled from various sources and experimental conditions may differ.
Vascular Smooth Muscle
| Agonist | Tissue | Parameter | Value | Reference |
| This compound | Rat Vas Deferens | pA2 (Prazosin) | 8.19 | [1] |
| Phenylephrine | Rat Aorta | -log EC50 (M) | 6.99 | [3] |
| Hamster Cremaster Arteriole | - | Induces constriction | [4] | |
| Rabbit Aorta | EC50 (nM) | ~31 (pre-epinephrine) | [5] | |
| Norepinephrine | Rat Aorta | -log EC50 (M) | 7.30 | [3] |
| Rabbit Mesenteric Artery | EC50 (nM) | 890 | [6] | |
| Methoxamine | Rat Caudal Artery | EC50 | Comparable to NE | [7] |
| Oxymetazoline | Human Nasal Mucosa | - | Reduces blood flow | [8] |
Uterine Smooth Muscle
| Agonist | Tissue | Effect | Parameter | Value | Reference |
| This compound | - | - | - | Data not available | |
| Phenylephrine | Rat Uterus (early pregnancy) | Contraction | - | Progressive increase in sensitivity | [9][10] |
| Mouse Uterus | Relaxation | - | Stimulates cAMP increases | [11] | |
| Norepinephrine | Rat Uterus | Relaxation (β-adrenergic) / Contraction (α-adrenergic) | - | - | [12] |
| Methoxamine | Rat Uterus | Stimulation | - | Higher potency in ovariectomized rats | [13] |
| Oxymetazoline | - | - | - | Data not available |
Gastrointestinal Smooth Muscle
| Agonist | Tissue | Effect | Parameter | Value | Reference |
| This compound | Guinea-pig Taenia Caeci | Inhibition of relaxation | - | - | [14] |
| Phenylephrine | Guinea-pig Ileum | Weak contraction | - | - | [5][15] |
| Norepinephrine | Guinea-pig Ileum | Contraction (terminal), Relaxation (proximal) | EC50 (µM) | 11.9 (contraction) | [16] |
| Methoxamine | Monkey Colon | Inhibition of contraction | - | Dose-related | [17] |
| Guinea-pig Ileum | Ineffective | - | - | [18] | |
| Oxymetazoline | - | - | - | Data not available |
Bronchial Smooth Muscle
| Agonist | Tissue | Effect | Parameter | Value | Reference |
| This compound | - | - | - | Data not available | |
| Phenylephrine | - | - | - | Data not available | |
| Norepinephrine | Human Bronchi | Relaxation (β-adrenergic) / Weak contraction (α-adrenergic) | -log ED50 (M) | 5.24 (relaxation) | [19] |
| Rabbit Bronchial Artery | Contraction | - | - | [20] | |
| Methoxamine | - | - | - | Data not available | |
| Oxymetazoline | Rat Trachea | Relaxation | - | Significant at 10⁻⁴ M | [21] |
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
The activation of α1-adrenergic receptors by agonists like this compound initiates a well-defined signaling cascade within smooth muscle cells, leading to contraction.
Caption: Alpha-1 adrenergic receptor signaling pathway in smooth muscle.
General Experimental Workflow for Isolated Organ Bath Studies
The following diagram illustrates a typical workflow for assessing the effects of adrenergic agonists on isolated smooth muscle tissues.
Caption: Workflow for isolated organ bath experiments.
Experimental Protocols
Isolated Organ Bath Assay
This protocol is a generalized method for studying the contractility of isolated smooth muscle tissues in response to adrenergic agonists.[2][6][7][12][22]
1. Tissue Preparation:
-
Euthanize the animal model (e.g., rat, guinea pig) according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta, uterine horn, segment of ileum, trachea) in cold, oxygenated physiological salt solution (PSS).
-
For vascular studies, cut the vessel into rings of 2-4 mm in length. For other tissues, longitudinal or circular strips may be prepared.
2. Mounting:
-
Suspend the tissue preparation in a temperature-controlled (typically 37°C) organ bath containing PSS.
-
The PSS should be continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2) to maintain oxygenation and pH.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
3. Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, record a stable baseline of contractile activity.
-
Construct a cumulative concentration-response curve by adding the adrenergic agonist in increasing concentrations to the organ bath.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After obtaining the maximal response, wash the tissue with fresh PSS until it returns to baseline.
5. Data Analysis:
-
Measure the peak tension developed at each agonist concentration.
-
Normalize the responses as a percentage of the maximal contraction.
-
Plot the concentration-response curve and determine the EC50 and Emax values using appropriate pharmacological software (e.g., GraphPad Prism).
Physiological Salt Solution (Krebs-Henseleit Solution) Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
Intracellular Calcium Imaging
This protocol outlines a general method for measuring changes in intracellular calcium ([Ca²⁺]i) in cultured smooth muscle cells following stimulation with adrenergic agonists.[4][23][24][25]
1. Cell Culture:
-
Culture primary smooth muscle cells or a suitable cell line (e.g., A7r5) on glass coverslips in appropriate culture medium until they reach 70-90% confluency.
2. Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with fresh HBSS to remove excess dye.
3. Calcium Measurement:
-
Mount the coverslip on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with HBSS at 37°C.
-
Record baseline fluorescence for a few minutes.
-
Apply the adrenergic agonist at the desired concentration to the cells.
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is monitored.
4. Data Analysis:
-
The change in fluorescence is indicative of a change in [Ca²⁺]i.
-
Quantify the peak increase in [Ca²⁺]i and the duration of the response.
-
Dose-response curves can be generated by applying different concentrations of the agonist.
Conclusion
This compound demonstrates classic α1-adrenergic agonist activity, primarily inducing contraction in various smooth muscle tissues. Its potency and efficacy, when compared to other α1-agonists like phenylephrine and norepinephrine, appear to be tissue-dependent. The available data suggests that this compound is a potent vasoconstrictor. However, more direct comparative studies are needed to fully elucidate its differential effects and relative potency in uterine, gastrointestinal, and bronchial smooth muscle. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting further research to address these knowledge gaps. Such studies will be crucial for a comprehensive understanding of this compound's pharmacological profile and its potential therapeutic applications.
References
- 1. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]
- 2. dmt.dk [dmt.dk]
- 3. Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Distribution and types of adrenoceptors in the guinea-pig ileum: the action of alpha- and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. reprocell.com [reprocell.com]
- 8. Vascular effects of topical oxymetazoline on human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response of the rat myometrium to phenylephrine in early pregnancy and the effects of 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response of the rat myometrium to phenylephrine in early pregnancy and the effects of 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pharmacological agents on gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of some catecholamines on contractions of uterine strips isolated from estrous and spayed rats. Influence of endogenous and exogenous prostaglandins on the action of methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Localization of adrenergic receptors in guinea pig ileum and rabbit jejunum to cholinergic neurons and to smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of adrenergic agents on colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of some alpha-adrenoceptor agonists and antagonists on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of noradrenaline on the isolated human bronchus. Comparison with the isolated guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Norepinephrine-induced contraction of isolated rabbit bronchial artery: role of alpha 1- and alpha 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of oxymetazoline on isolated rat's tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolated organ baths | Animalab [animalab.eu]
- 23. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. [mcmaster.ca]
- 25. Frontiers | A Calcium Mediated Mechanism Coordinating Vascular Smooth Muscle Cell Adhesion During KCl Activation [frontiersin.org]
Amidephrine's Therapeutic Potential: A Preclinical Comparison with Other Alpha-1 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Amidephrine, a selective alpha-1 adrenergic receptor agonist, alongside two other well-established alpha-1 agonists, phenylephrine (B352888) and norepinephrine (B1679862). The aim is to objectively evaluate the therapeutic potential of this compound based on available experimental evidence.
Executive Summary
This compound has demonstrated high selectivity for alpha-1 adrenergic receptors in preclinical in vitro studies. This selectivity suggests a potential for targeted therapeutic effects with a possibly favorable side-effect profile compared to less selective agents. However, a significant gap exists in the publicly available preclinical data regarding its in vivo efficacy and safety, particularly in models of hypotension and shock. In contrast, phenylephrine and norepinephrine have been extensively studied in various preclinical models, providing a more comprehensive understanding of their dose-dependent effects on cardiovascular parameters. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of relevant biological pathways and experimental workflows to aid in the comparative assessment of these compounds.
Data Presentation
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pD2/pEC50) | Tissue Preparation | Species | Reference |
| This compound | α1 | Not explicitly found | pA2 (vs. Prazosin): 8.19 | Isolated vas deferens | Rat | [1] |
| Phenylephrine | α1A | 4.70 | pEC50: 5.77 | Isolated thoracic aorta | Rat | [2][3] |
| α1B | 4.87 | [2] | ||||
| α1D | 5.86 | [2] | ||||
| Norepinephrine | α1 | High Affinity | Not explicitly found | Cultured aorta smooth muscle cells | Rabbit | [4][5] |
| α1A | High Affinity | - | - | - | [3] | |
| α1B | High Affinity | - | - | - | [3] | |
| α1D | High Affinity | - | - | - | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pD2 or pEC50 is the negative logarithm of the agonist concentration that produces 50% of the maximal response, indicating potency. pA2 is the negative logarithm of the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 2: In Vivo Cardiovascular Effects in Preclinical Models
| Compound | Species | Model | Dose Range | Key Findings | Reference |
| This compound | - | - | - | No in vivo dose-response data on blood pressure found in the conducted search. | - |
| Phenylephrine | Dog | Isoflurane-anesthetized | 0.07, 0.3, 0.7, and 1.0 μg/kg/min | Dose-dependent increase in Mean Arterial Pressure (MAP). Decreased heart rate and cardiac output. Increased systemic vascular resistance. | [6] |
| Rat | Anesthetized | Not specified | Dose-dependent increase in mean arterial blood pressure. | [7] | |
| Norepinephrine | Dog | Isoflurane-anesthetized | 0.05, 0.125, 0.25, 0.5, 1.0, and 2.0 μg/kg/min | Dose-dependent increase in MAP and cardiac output. | [4][8] |
| Dog | Endotoxic shock | 0.5, 1, and 1.5 μg/kg/min | Increased systolic, diastolic, and mean aortic blood pressure. | [9] |
Experimental Protocols
Isolated Rat Vas Deferens Preparation (for this compound)
-
Tissue Preparation: The vas deferens is isolated from male rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Experimental Procedure: The tissue is allowed to equilibrate under a resting tension. Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (this compound). To determine receptor selectivity, the experiment is repeated in the presence of a selective antagonist (e.g., prazosin (B1663645) for α1 receptors).
-
Data Analysis: The contractile responses are measured and plotted against the agonist concentration to determine the potency (pD2 or EC50). The affinity of the antagonist (pA2) is calculated using a Schild plot analysis.[1]
Isolated Rat Aortic Ring Preparation (for Phenylephrine)
-
Tissue Preparation: The thoracic aorta is dissected from a rat and cut into rings of approximately 3-4 mm in width.[10][11] The rings are suspended in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.[9][10]
-
Experimental Procedure: The aortic rings are allowed to equilibrate under a resting tension. To assess vasoconstrictor activity, cumulative concentration-response curves are constructed by adding increasing concentrations of phenylephrine (e.g., 10⁻⁹ M to 3 x 10⁻⁴ M).[11] The contractile force is measured using a force transducer.
-
Data Analysis: The contractile response is expressed as a percentage of the maximum contraction induced by a reference substance (e.g., potassium chloride). The EC50 value is calculated from the concentration-response curve.[2]
In Vivo Anesthetized Dog Model (for Phenylephrine and Norepinephrine)
-
Animal Preparation: Healthy adult dogs are anesthetized with an agent such as isoflurane (B1672236).[6][8] Catheters are placed for drug administration (e.g., intravenous) and for monitoring hemodynamic parameters such as mean arterial pressure (MAP), heart rate, and cardiac output.[6]
-
Experimental Procedure: After a stabilization period, the alpha-1 agonist (phenylephrine or norepinephrine) is administered as a continuous intravenous infusion at escalating doses.[6][8] Each dose is maintained for a specific period (e.g., 15 minutes) to allow for hemodynamic stabilization.
-
Data Analysis: Hemodynamic parameters are recorded at baseline and at the end of each infusion period. Dose-response curves are constructed to evaluate the effect of the drug on MAP, heart rate, cardiac output, and systemic vascular resistance.[4][8]
Signaling Pathways and Experimental Workflows
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Workflow for in vivo preclinical hypotension model.
Caption: Workflow for isolated tissue bath experiment.
Conclusion
This compound exhibits promising selectivity for the alpha-1 adrenergic receptor in in vitro preclinical studies, suggesting it may offer a more targeted therapeutic approach compared to less selective agonists. However, the current lack of publicly available in vivo data on its effects on blood pressure and in models of hypotension presents a significant hurdle in fully assessing its therapeutic potential. While phenylephrine and norepinephrine have a well-documented preclinical profile, their broader receptor activity can lead to off-target effects. Further preclinical investigation into the in vivo dose-response, efficacy, and safety of this compound is crucial to validate its potential as a viable therapeutic agent for conditions requiring alpha-1 adrenergic agonism, such as hypotension. Researchers and drug development professionals are encouraged to consider these data and the existing gaps when designing future studies to explore the clinical utility of this compound.
References
- 1. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of dose escalating of norepinephrine in healthy dogs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. reprocell.com [reprocell.com]
- 11. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amidephrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Amidephrine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory waste guidelines.
This compound: Chemical Properties
A summary of key quantitative data for this compound is presented below. This information is essential for understanding its chemical nature and handling requirements.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 244.31 g/mol [1][2][3] |
| Melting Point | 159-161 °C[4][5] |
| Boiling Point | 430.7°C at 760 mmHg[4] |
| pKa | 9.1[5] |
| Appearance | White solid/crystals[5][6] |
Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, eye protection, and a lab coat.[7] Handling should be performed in a well-ventilated area to prevent the dispersion of dust.[7] In case of skin or eye contact, rinse the affected area thoroughly with water.[7]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process is designed to adhere to general hazardous waste regulations.[8][9][10]
-
Waste Identification and Classification :
-
This compound should be treated as a chemical waste product.
-
Consult your institution's specific guidelines for categorizing pharmaceutical waste.
-
-
Segregation :
-
Containerization :
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[8][10] Plastic containers are often preferred.[8]
-
The container must be kept securely closed except when adding waste.[9]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound."[8][11]
-
-
Storage :
-
Disposal Request :
-
Once the container is full, or if the waste has been accumulated for a significant period (e.g., up to 12 months, though institutional policies may vary), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and final disposal.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[10][12]
-
For unused or expired this compound in a non-laboratory (e.g., clinical) setting, the preferred disposal method is through a drug take-back program.[13][14] If such a program is unavailable, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[14][15][16]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
This compound Disposal Decision Flowchart
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H16N2O3S | CID 15010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound [drugfuture.com]
- 6. This compound | 3354-67-4 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. acs.org [acs.org]
- 13. Medicine: Proper Disposal [nationwidechildrens.org]
- 14. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 15. dea.gov [dea.gov]
- 16. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
